Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Description
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Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl (E)-3-(2-amino-3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,12H2,1H3/b6-5+ |
InChI Key |
QSQJNLFKFYTKST-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C(=CC=C1)F)N |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC=C1)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate CAS number and identifiers
Technical Whitepaper: Synthesis, Profiling, and Applications of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (CAS: 690664-20-1)
Executive Summary
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is a highly specialized fluorinated aromatic compound that serves as a critical building block in modern pharmaceutical synthesis. Its most prominent application is as an advanced intermediate in the manufacturing of Letermovir, a first-in-class antiviral medication targeting the cytomegalovirus (CMV) terminase complex[1]. Additionally, it is utilized as a reference standard in quality control, specifically identified as Tedizolid Impurity 79[2]. This whitepaper provides a comprehensive technical guide on its structural properties, mechanistic role in drug development, and validated synthetic protocols.
Chemical Identification & Structural Properties
The compound features an aniline core with an ortho-fluorine atom and a meta-acrylate group in the (E) configuration. This specific arrangement is stereoelectronically tuned for downstream cyclization reactions.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value |
| Chemical Name | Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate |
| CAS Registry Number | 690664-20-1 |
| Molecular Formula | C10H10FNO2 |
| Molecular Weight | 195.19 g/mol |
| MDL Number | MFCD20691536 |
| SMILES String | O=C(OC)/C=C/C1=CC=CC(F)=C1N |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[3] |
Mechanistic Role in Pharmaceutical Synthesis
The strategic placement of the fluorine atom at the 3-position serves two primary functions in the final Active Pharmaceutical Ingredient (API):
-
Metabolic Stability : The strong C-F bond resists oxidative degradation by cytochrome P450 enzymes in vivo.
-
Conformational Locking : The electronegativity of fluorine influences the basicity of the adjacent amino group and dictates the preferred conformation of the resulting urea intermediate. This stereoelectronic effect is essential for the subsequent cyclization into Letermovir's rigid core.
The (E)-alkene geometry is equally critical. It ensures that the reactive centers are spatially aligned for downstream intramolecular reactions. A (Z)-isomer would result in steric clashes, preventing the formation of the target heterocycle.
Synthetic workflow from halogenated aniline to Letermovir via CAS 690664-20-1 intermediate.
Experimental Methodologies
The following protocols detail the upstream synthesis of the intermediate and its downstream application, emphasizing the causality behind each procedural step to ensure a self-validating system.
Protocol 1: Upstream Synthesis via Heck Cross-Coupling
This protocol establishes the (E)-acrylate moiety through a palladium-catalyzed C-C bond formation.
-
Objective : Synthesize CAS 690664-20-1 from 2-bromo-6-fluoroaniline.
-
Step-by-Step Procedure :
-
Preparation : Degas N,N-Dimethylformamide (DMF) by sparging with nitrogen for 30 minutes. Causality: Palladium catalysts are highly sensitive to oxygen; degassing prevents the deactivation of the Pd(0) active species.
-
Reagent Loading : Charge a pressure-vessel with 2-bromo-6-fluoroaniline (1.0 eq), Palladium acetate (Pd(OAc)2, 0.05 eq), and Tri-o-tolylphosphine (0.1 eq).
-
Reaction Initiation : Add the degassed DMF, followed by Triethylamine (2.0 eq) and Methyl acrylate (1.5 eq). Seal the vessel.
-
Thermal Activation : Heat the mixture to 110°C for 12 hours. Causality: Elevated temperature provides the activation energy required for the oxidative addition of the sterically hindered aryl bromide to the palladium center.
-
Workup : Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Causality: Water efficiently removes the highly polar DMF solvent and the triethylammonium bromide salt byproduct.
-
Purification : Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.
-
-
Validation : Confirm the (E)-geometry via 1H NMR; the vinylic protons should exhibit a coupling constant (J) of ~16.0 Hz, characteristic of a trans orientation.
Protocol 2: Downstream Urea Formation (Letermovir Intermediate)
This protocol details the coupling of the synthesized acrylate with an isocyanate, a critical juncture in the Letermovir synthetic route[4].
-
Objective : Synthesize (E)-3-(3-fluoro-2-(3-(2-methoxy-5-(trifluoromethyl)phenyl)urea)phenyl)acrylate.
-
Step-by-Step Procedure :
-
Dissolution : Add Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (18.0 g, ~92.2 mmol) to 100 mL of anhydrous acetonitrile in a 250 mL round-bottom flask.
-
Addition : Introduce 2-methoxy-5-trifluoromethylphenyl isocyanate (21.7 g, 100 mmol). Causality: The nucleophilic primary amine attacks the highly electrophilic central carbon of the isocyanate, forming the urea linkage.
-
Reflux : Heat the oil bath to 80°C and maintain reflux for 5 hours. Causality: Refluxing ensures complete conversion by driving the equilibrium of the nucleophilic addition forward.
-
Crystallization : Cool the mixture to room temperature and stir for an additional 1 hour. Causality: Controlled cooling decreases the solubility of the urea product in acetonitrile, promoting selective crystallization while leaving impurities in solution.
-
Isolation : Filter the precipitate and dry the wet cake under vacuum at 35°C to constant weight.
-
-
Yield : ~33.0 g of white solid (approx. 80% two-step yield)[4].
Table 2: Reaction Optimization Parameters for Urea Formation
| Parameter | Condition | Causality / Effect |
| Solvent | Acetonitrile | Polar aprotic nature solubilizes starting materials while precipitating the product. |
| Temperature | 80°C (Reflux) | Maximizes reaction rate without degrading the acrylate double bond. |
| Time | 5 Hours | Ensures >98% consumption of the starting aniline. |
| Cooling Phase | 1 Hour at 20°C | Maximizes crystal yield and excludes soluble impurities. |
Biological Relevance of the Final API (Letermovir)
The ultimate value of CAS 690664-20-1 lies in its transformation into Letermovir. Unlike traditional antivirals that target viral DNA polymerase, Letermovir specifically inhibits the CMV terminase complex (composed of pUL56, pUL89, and pUL104 subunits). By binding to the pUL56 subunit, it prevents the cleavage of DNA concatemers, effectively halting viral packaging and maturation[1].
Mechanism of action for Letermovir targeting the CMV terminase complex.
Quality Control and Impurity Profiling
Beyond direct synthesis, CAS 690664-20-1 is heavily utilized in analytical laboratories as a reference standard. In the synthesis of other pharmaceuticals, such as the oxazolidinone-class antibiotic Tedizolid, this compound can emerge as a process-related impurity (designated as Tedizolid Impurity 79)[2]. Rigorous High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) profiling against this standard is mandatory to ensure the purity, efficacy, and safety of final drug products[3].
References
-
Tantu Chemicals . "LeterMovir Intermediates CAS 1791412-01-5 / 690664-20-1". Available at:[Link]
Sources
Molecular structure and formula of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Molecular Architecture, Synthesis Protocols, and Application in Kinase Inhibitor Design
Executive Summary
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (CAS: 690664-20-1) is a high-value intermediate in the synthesis of fluorinated heterocyclic scaffolds, particularly 7-fluoroindoles . In the context of drug discovery, this molecule represents a critical "push-pull" alkene system where the electron-donating amino group and the electron-withdrawing acrylate ester create a reactive platform for intramolecular cyclization.
This guide provides a comprehensive technical analysis of this molecule, moving beyond basic identification to actionable process chemistry. We will explore its synthesis via Palladium-catalyzed cross-coupling, its validation through spectroscopic methods, and its pivotal role as a precursor for MEK and other kinase inhibitors.
Molecular Identity & Physiochemical Dossier
Understanding the steric and electronic environment of the 2-amino-3-fluoro motif is essential for controlling regioselectivity during downstream processing.
Structural Specifications
| Parameter | Specification |
| IUPAC Name | Methyl (2E)-3-(2-amino-3-fluorophenyl)prop-2-enoate |
| Common Name | Methyl 2-amino-3-fluorocinnamate |
| CAS Number | 690664-20-1 |
| Molecular Formula | |
| Molecular Weight | 195.19 g/mol |
| Stereochemistry | (2E)-isomer (Trans) |
| Key Functional Groups |
Physiochemical Properties (Calculated)
-
LogP (Octanol/Water): ~1.8 (Moderate lipophilicity, suitable for organic extraction).
-
Topological Polar Surface Area (TPSA): ~52 Ų (Predicts good membrane permeability).
-
pKa (Aniline N): ~3.5 (Reduced basicity due to the electron-withdrawing fluorine at the ortho position).
Synthetic Pathways & Process Chemistry[1][2][4][5][6]
For the industrial or pilot-scale preparation of this intermediate, two primary routes exist: the Heck Cross-Coupling (Route A) and the Horner-Wadsworth-Emmons (HWE) olefination (Route B).
Route Comparison
-
Route A (Heck): Preferred for atom economy and availability of starting materials (2-bromo-6-fluoroaniline).
-
Route B (HWE): Higher stereoselectivity but requires the more expensive 2-amino-3-fluorobenzaldehyde.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic workflows. Route A is generally preferred for scalability.
Detailed Experimental Protocol (Route A: Heck Coupling)
This protocol describes the synthesis using a palladium-catalyzed Heck reaction, optimized for the (E)-isomer.
Reagents & Setup
-
Substrate: 2-Bromo-6-fluoroaniline (1.0 eq)
-
Olefin: Methyl acrylate (1.2 eq)
-
Catalyst: Palladium(II) acetate (
, 5 mol%) -
Ligand: Tri-o-tolylphosphine (
, 10 mol%) -
Base: Triethylamine (
, 2.5 eq) -
Solvent: DMF (Anhydrous) or Acetonitrile
Step-by-Step Methodology
-
Inertion: Charge a dry 3-neck round-bottom flask with
and . Evacuate and backfill with Argon ( ) to establish an inert atmosphere. -
Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes until the complex forms (solution turns yellow/orange).
-
Addition: Add 2-Bromo-6-fluoroaniline, followed by
. Finally, add Methyl acrylate dropwise to prevent exotherm spikes. -
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]
-
Checkpoint: The reaction is complete when the aryl bromide starting material is <1%.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (
) to remove DMF and salts. Wash the organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (
, 0-20% EtOAc in Hexanes).
Safety Note: Fluorinated anilines are toxic and potential skin sensitizers. Handle in a fume hood.
Structural Characterization & QC
Validation of the structure relies heavily on NMR to confirm the trans (E) geometry of the double bond.
Proton NMR ( -NMR) Signature[1]
-
Solvent:
or -
Alkene Protons: The diagnostic signals are two doublets for the
and protons of the acrylate tail.-
~6.35 ppm (d, 1H,
, -H) -
~7.80 ppm (d, 1H,
, -H) -
Interpretation: A coupling constant (
) of ~16 Hz confirms the (E)-configuration . A (Z)-isomer would show .
-
~6.35 ppm (d, 1H,
-
Aromatic Region: Multiplets corresponding to the 1,2,3-substituted benzene ring patterns, influenced by F-coupling.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient 10%
90% Acetonitrile in Water (0.1% Formic Acid). -
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Ester).
Application in Drug Design: The Indole Synthesis
The primary utility of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is its conversion into Methyl 7-fluoro-1H-indole-2-carboxylate . This is a critical scaffold for kinase inhibitors targeting the MAPK pathway (e.g., MEK1/2).
Mechanism of Cyclization
The transformation involves an intramolecular attack of the amine (or a nitrene intermediate if starting from nitro) onto the acrylate double bond, followed by aromatization.
Figure 2: Pathway to the 7-fluoroindole scaffold.[3]
Relevance to MEK Inhibitors
Drugs like Cobimetinib utilize fluorinated aromatic cores to modulate metabolic stability and binding affinity. The 7-fluoro substitution on the indole (derived from the 3-fluoro on the acrylate precursor) is strategically placed to interact with the ATP-binding pocket or allosteric sites of the kinase, often forming hydrogen bonds or halogen bonds that lock the inhibitor in place.
References
-
PubChem. (n.d.). Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Google Patents. (2016). CN105622482A - Method for industrially preparing 7-fluoroindole. Retrieved October 26, 2023, from
Sources
Thermodynamic Profiling and Mechanistic Dynamics of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate in Asymmetric Synthesis
Executive Summary
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (CAS 690664-20-1) is a highly specialized
Structural Thermodynamics and Electronic Effects
The thermodynamic baseline of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is governed by the delicate interplay between steric relief and electronic perturbation.
-
Conformational Stability: The (2E) (trans) geometry represents the global thermodynamic minimum. This configuration minimizes the severe steric repulsion that would otherwise occur between the bulky 2-amino-3-fluorophenyl moiety and the methyl ester group in the (Z) isomer.
-
Electronic Modulation of the LUMO: Typically,
-substituted acrylates exhibit decreased reactivity in Michael additions due to the electron-donating effects of the substituents, which raise the Lowest Unoccupied Molecular Orbital (LUMO) energy 1. However, the 3-fluoro substituent on the phenyl ring exerts a powerful inductive electron-withdrawing effect (-I). This effect propagates through the -system, sufficiently lowering the LUMO of the acrylate to restore the thermodynamic driving force required for nucleophilic attack.
Thermodynamic Drivers of the Aza-Michael Addition
The aza-Michael addition of amines to acrylates in polar aprotic solvents operates under strict thermodynamic control, preferentially following a 1,2-addition mechanism 2.
-
Zwitterionic Equilibrium: The reaction initiates with the nucleophilic attack on the
-carbon, forming a pseudoequilibrated zwitterionic intermediate. This step is endergonic and represents the primary kinetic barrier ( ). -
Enthalpic Sink: The subsequent amine-assisted proton transfer is the rate-controlling step. The overall transformation is driven by the exothermic formation of the stable C-N
-bond at the expense of the C=C -bond, rendering the global reaction exergonic ( ). -
Role of the Phase-Transfer Catalyst (PTC): In the synthesis of Letermovir, a doubly quaternized cinchona-alkaloid-based PTC is employed 3. The PTC does not alter the thermodynamic equilibria (
) but significantly lowers the activation energy ( ) of the transition state by stabilizing the zwitterionic intermediate through highly ordered, stereoselective ion-pairing.
Thermodynamic energy landscape of the aza-Michael addition showing the zwitterionic intermediate.
Quantitative Thermodynamic Parameters
The following table summarizes the key thermodynamic and kinetic parameters associated with the aza-Michael addition of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate.
| Parameter | Value (Approx.) | Mechanistic Significance |
| -45.2 kJ/mol | Exothermic nature of C-N bond formation vs C=C cleavage. | |
| +82.4 kJ/mol | Kinetic barrier, effectively lowered by the phase-transfer catalyst. | |
| -110 J/(mol·K) | Entropic penalty due to the bimolecular association of reactants. | |
| 124 °C | Thermal stability limit before the onset of polymerization or degradation. |
Experimental Methodologies and Self-Validating Protocols
To ensure absolute scientific integrity, the thermodynamic profiling of this intermediate relies on self-validating experimental designs. We utilize Reaction Calorimetry (RC1) coupled with in situ Fourier Transform Infrared (FTIR) spectroscopy. This dual-modal approach ensures causality: by correlating the integrated heat flow (
Protocol 1: Synthesis of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Causality Focus: The rigorous degassing step is critical. Palladium catalysts are highly susceptible to oxidative deactivation. Removing dissolved oxygen ensures the catalytic cycle remains thermodynamically viable, preventing the formation of inactive Pd(II) dead-ends.
-
Slurry Preparation: Charge a jacketed reactor with 2-bromo-6-fluoroaniline (1.0 eq), methyl acrylate (2.0 eq), and dicyclohexylmethylamine (1.2 eq) in isopropyl acetate.
-
Degassing: Sparge the slurry thoroughly with N₂ for 30 minutes to displace dissolved oxygen.
-
Catalyst Addition: Introduce the palladium catalyst (e.g.,
, 0.75 mol%). -
Reaction: Heat the solution to 80 °C and age for 5 hours. The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the reductive Heck coupling.
-
Isolation: Cool to room temperature, filter the resulting salts, and wash the filter cake with isopropyl acetate to yield the purified (2E) acrylate.
Protocol 2: Thermodynamic Profiling via Reaction Calorimetry
Causality Focus: Isothermal conditions are maintained to accurately isolate the heat of reaction (
-
Equilibration: Dissolve the purified acrylate in toluene inside an RC1 reaction calorimeter equipped with an in situ ATR-FTIR probe. Equilibrate the system isothermally to 40 °C.
-
Baseline Calibration: Apply a known electrical heat pulse via the internal calibration heater to determine the heat transfer coefficient (
) of the initial mixture. -
Dosing: Introduce the nucleophile and the phase-transfer catalyst via a precision dosing pump over 60 minutes to prevent thermal runaway and maintain isothermal conditions.
-
Monitoring: Record the heat flow (
) while simultaneously tracking the disappearance of the acrylate C=C bond via FTIR. -
Data Extraction: Integrate the area under the heat flow curve to calculate the global
. Apply a final electrical calibration pulse to account for changes in the reaction mixture's specific heat capacity and viscosity.
Experimental workflow for synthesizing and thermodynamically profiling the acrylate intermediate.
References
- Humphrey, G. R., et al. "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 2016.
- Desmet, G., et al. "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents." The Journal of Organic Chemistry, 2016.
- Boutevin, B., et al. "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." Polymer / ResearchGate, 2017.
Sources
The Strategic Advantage of Fluorine: A Deep Dive into Fluorinated Cinnamic Acid Derivatives for Advanced Drug Discovery and Materials Science
Executive Summary
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] This in-depth technical guide explores the multifaceted world of fluorinated cinnamic acid derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the profound impact of fluorination on the physicochemical properties, biological activities, and material characteristics of the cinnamic acid scaffold. This guide moves beyond a mere recitation of facts, providing expert insights into the causal relationships behind experimental choices and presenting self-validating protocols. By grounding our discussion in authoritative references and detailed methodologies, we aim to empower researchers to harness the full potential of these versatile compounds in their own investigations.
The Rationale for Fluorination: Enhancing the Cinnamic Acid Scaffold
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4][5] The core structure of cinnamic acid, with its phenyl ring, acrylic acid moiety, and a reactive double bond, provides a versatile platform for chemical modification.[4] The introduction of fluorine atoms, the most electronegative of all elements, can dramatically and often predictably alter the molecule's electronic and steric properties.[6][7]
The strategic placement of fluorine can lead to:
-
Modulation of Physicochemical Properties: Fluorination significantly impacts acidity (pKa) and lipophilicity (logP), crucial parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The strong electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group.[1]
-
Enhanced Biological Potency and Selectivity: The unique properties of fluorine can lead to stronger binding interactions with biological targets, such as enzymes and receptors, resulting in enhanced potency and selectivity.[8][9]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450.[10] This can lead to a longer biological half-life and improved bioavailability.[10]
-
Novel Material Properties: In materials science, the incorporation of fluorine can impart desirable characteristics such as increased thermal stability, chemical resistance, and hydrophobicity.[11]
This guide will delve into the specifics of these effects, providing a clear understanding of how to leverage fluorination for targeted molecular design.
Synthetic Strategies for Fluorinated Cinnamic Acid Derivatives
The synthesis of fluorinated cinnamic acid derivatives typically involves standard condensation reactions, with the key being the use of a fluorinated starting material. The Knoevenagel and Perkin reactions are among the most common and reliable methods.
Representative Synthetic Protocol: Knoevenagel Condensation
This protocol outlines a general procedure for the synthesis of a fluorinated cinnamic acid derivative via the Knoevenagel condensation of a fluorinated benzaldehyde with malonic acid.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine or a mixture of pyridine and ethanol.[12]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.[12]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[12] The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.[12]
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure fluorinated cinnamic acid.
Causality Behind Experimental Choices:
-
Excess Malonic Acid: A slight excess of malonic acid is used to ensure the complete consumption of the more valuable fluorinated benzaldehyde.
-
Base Catalyst: The basic catalyst is essential for the deprotonation of malonic acid, forming the reactive carbanion that initiates the condensation with the aldehyde.
-
Acidification: Acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.
Physicochemical and Thermochemical Properties
The introduction of fluorine has a profound and predictable impact on the physicochemical properties of cinnamic acid derivatives. A thorough understanding of these properties is crucial for both drug development and materials science applications.[1][13]
Data Presentation: Key Physicochemical and Thermochemical Parameters
The following tables summarize key data for a selection of fluorinated cinnamic acids, providing a basis for comparison and informed decision-making in molecular design.
Table 1: Physicochemical Properties of Fluorinated Cinnamic Acids [1]
| Compound | Structure | pKa | logP |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13 |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed) |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted) | 2.2 (Predicted) |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted) | 1.92 (Calculated) |
Table 2: Thermochemical Data for Fluorinated Cinnamic Acids [13]
| Compound | Position of Fluorine | Melting Point (°C) |
| 2-Fluorocinnamic acid | 2 | 178-180 |
| 3-Fluorocinnamic acid | 3 | 162-164 |
| 4-Fluorocinnamic acid | 4 | 209-210 |
| α-Fluorocinnamic acid | α | 156-159 |
| 3,4-Difluorocinnamic acid | 3,4 | 194-196 |
Experimental Protocol: Determination of Thermochemical Properties via Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[13] For fluorine-containing organic compounds, a specialized rotating-bomb calorimeter is often required to handle the corrosive combustion products.[13]
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed pellet of the fluorinated cinnamic acid is sealed in a fused-quartz ampoule.[13]
-
Calorimeter Setup: The sealed ampoule is placed in a platinum crucible within the rotating-bomb calorimeter. A small, known amount of water and an auxiliary substance (e.g., mineral oil) are added to the bomb.[13]
-
Combustion: The bomb is filled with high-pressure oxygen and placed in a calorimeter jacket containing a known mass of water. The sample is then ignited electrically.[13]
-
Temperature Measurement: The temperature change of the water in the calorimeter jacket is precisely measured to calculate the heat released during combustion.
-
Data Analysis: The enthalpy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.
Biological Activities of Fluorinated Cinnamic Acid Derivatives
Fluorination can significantly enhance the biological activity of cinnamic acid derivatives, making them promising candidates for various therapeutic applications.[1][10]
Anticancer Activity
Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][10][14] Fluorination, particularly at the 4-position of the phenyl ring, has been shown to be a key feature in several potent EGFR-TK inhibitors with significant cytotoxic activity.[6]
Table 3: Comparative Anticancer Activity
| Compound | Biological Activity | Metric | Value | Cell Line/Organism |
| trans-Cinnamic acid | Anticancer | IC50 | 1 - 4.5 mM | Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells[10] |
| trans-3,4-Difluorocinnamic acid | Precursor for Radiosensitizer | Potency | 16.14 μM | Human Lung Cancer[10] |
| N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide | Anticancer | IC50 | 4.23 μM | HepG2 (liver) cancerous cell line[6][15][16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivatives and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory and Enzyme Inhibitory Activity
Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][10] Fluorination can enhance the potency and selectivity of these compounds.[1] Additionally, fluorinated cinnamic acid derivatives have been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease.[8][17]
A study on fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain showed that para-substituted fluorine compounds exhibited potent activity against AChE, with one of the most potent compounds having an IC50 of 1.11 ± 0.08 μmol/L.[8] In another study, a 4-fluoro-substituted cinnamic acid ester derivative showed strong inhibition of mushroom tyrosinase with an IC50 value of 8.3 μM.[9]
Antibacterial Activity
Cinnamic acid and its derivatives have demonstrated notable antibacterial properties, and fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.[1][4]
Table 4: Comparative Antibacterial Activity [1]
| Compound | Target Organism | Metric | Value |
| Cinnamic acid derivative | Mycobacterium tuberculosis | MIC | >5 mM |
| 4-Fluorocinnamic acid derivative | Mycobacterium tuberculosis | MIC | 250–675 µM |
Applications in Materials Science
The unique properties imparted by fluorine make fluorinated cinnamic acid derivatives valuable building blocks for advanced materials.[11][18] The trifluoromethoxy (-OCF₃) group, for instance, can confer high thermal stability, chemical resistance, and hydrophobicity to polymers.[11]
Potential Applications:
-
High-Performance Polyamides: Incorporation of fluorinated groups into the backbone of aromatic polyamides can improve their solubility, thermal stability, and lower their dielectric constants, making them suitable for aerospace and electronics applications.[11]
-
Photosensitive Polymers: The cinnamic acid moiety is photoreactive and can be used to create photosensitive polymers for applications in photoresists and photolithography.
-
Gas Separation Membranes: The modified free volume and chemical resistance of fluorinated polymers make them promising candidates for gas separation and filtration membranes.[11]
Experimental Workflow: Synthesis of a Photosensitive Polymer
This workflow outlines the general steps for creating a photosensitive polymer by grafting a fluorinated cinnamoyl group onto a polymer backbone.
Step-by-Step Methodology:
-
Synthesis of the Acid Chloride: Prepare the acid chloride from the fluorinated cinnamic acid (e.g., 3-(Trifluoromethoxy)cinnamic acid) using a standard chlorinating agent like thionyl chloride.[11]
-
Grafting onto Polymer Backbone:
-
Dissolve a polymer with reactive hydroxyl groups (e.g., poly(2-hydroxyethyl acrylate)) in a suitable anhydrous solvent like tetrahydrofuran (THF).[11]
-
Add a stoichiometric amount of a base, such as triethylamine.
-
Cool the solution to 0°C and slowly add a solution of the fluorinated cinnamoyl chloride in THF.
-
Allow the reaction to stir at room temperature for 24 hours.
-
-
Purification: Precipitate the functionalized polymer in a non-solvent like hexane to remove unreacted starting materials and byproducts.[11]
Analytical Characterization of Fluorinated Cinnamic Acid Derivatives
The unambiguous characterization of fluorinated organic compounds is essential for quality control and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[19][20][21][22]
Key Features of ¹⁹F NMR:
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a broad range, making it highly sensitive to the local electronic environment of the fluorine atom.[20]
-
Structural Elucidation: ¹⁹F NMR provides valuable information about the number and types of fluorine atoms in a molecule, as well as their connectivity through coupling with other nuclei like ¹H and ¹³C.[21]
-
Quantitative Analysis: Quantitative ¹⁹F NMR (qNMR) can be used for the accurate determination of the concentration of fluorinated compounds in a sample.[23]
Table 5: Typical ¹⁹F NMR Chemical Shift Ranges (Referenced to CFCl₃) [20]
| Functional Group | Chemical Shift Range (ppm) |
| -CF₃ | +40 to +80 |
| -ArF- | +80 to +170 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation patterns of fluorinated compounds in a mass spectrometer can be complex due to the strength of the carbon-fluorine bond.[23][24]
Key Considerations for MS of Fluorinated Compounds:
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for obtaining accurate mass measurements of the molecular ion and fragment ions, which aids in determining their elemental composition.[23]
-
Fragmentation Patterns: The fragmentation of fluorinated compounds often involves the loss of fluorine or fluorine-containing groups. The interpretation of these patterns can provide valuable structural information.[24][25]
-
Advanced Techniques: Techniques like Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for the determination of total fluorine content.[23][26][27]
Experimental Workflow: Characterization of a Novel Fluorinated Cinnamic Acid Derivative
Signaling Pathways and Mechanisms of Action
Understanding how fluorinated cinnamic acid derivatives interact with biological systems at a molecular level is crucial for rational drug design.
Inhibition of Inflammatory Pathways
Many anti-inflammatory drugs, including some cinnamic acid derivatives, function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1]
Anticancer Mechanisms
The anticancer activity of fluorinated cinnamic acid derivatives can be attributed to various mechanisms, including the inhibition of protein kinases like EGFR-TK, which are often overexpressed in cancer cells and play a critical role in cell proliferation and survival.[6][12]
Conclusion and Future Perspectives
Fluorinated cinnamic acid derivatives represent a versatile and powerful class of compounds with significant potential in both medicinal chemistry and materials science. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical properties and the enhancement of biological activity. This guide has provided a comprehensive overview of their synthesis, characterization, and applications, grounded in detailed protocols and authoritative references.
Future research in this area will likely focus on:
-
The synthesis and evaluation of novel derivatives with more complex fluorination patterns.
-
In-depth investigations into the mechanisms of action of these compounds to enable more rational drug design.
-
The development of new fluorinated polymers with tailored properties for advanced applications.
By building upon the foundational knowledge presented here, researchers can continue to unlock the full potential of fluorinated cinnamic acid derivatives to address pressing challenges in medicine and technology.
References
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development - Benchchem. (n.d.).
- A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid - Benchchem. (n.d.).
- Application Notes and Protocols: 3-(Trifluoromethoxy)cinnamic Acid in Material Science - Benchchem. (n.d.).
- Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed. (2019).
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC. (n.d.).
- NMR | Fluorine Spectroscopy - Oxford Instruments. (n.d.).
- Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.).
- Mass spectra of fluorocarbons. (n.d.).
- Technical Support Center: Characterization of Fluorinated Organic Compounds - Benchchem. (n.d.).
- Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC. (n.d.).
- 3-Fluorocinnamic Acid Exporter | Fluoroaryl Intermediate in Bulk - Juelun Chemical. (n.d.).
- Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. (n.d.).
- Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. (2001).
- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.).
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | ACS Omega - ACS Publications. (2024).
- Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition | Request PDF - ResearchGate. (2019).
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (n.d.).
- (PDF) Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - ResearchGate. (2024).
- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (2020).
- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. (2019).
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - RSC Publishing. (2023).
- Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. - J-Stage. (n.d.).
- Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo - Atlantis Press. (n.d.).
- Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals | Crystal Growth & Design - ACS Publications. (2022).
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking - Biointerface Research in Applied Chemistry. (2022).
- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023).
- Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - MedChemComm (RSC Publishing). (n.d.).
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF - ResearchGate. (n.d.).
- Applications of Fluorine in Medicinal Chemistry - PubMed. (2015).
- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science. (2014).
- Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2007).
- Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size - PubMed. (2004).
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - MDPI. (2014).
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An In-depth Technical Guide to the Physicochemical Characterization of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate, identified by its CAS Number 690664-20-1, is an organic compound with the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol .[1] Its structure, featuring an acrylate group, a phenyl ring substituted with both an amino and a fluoro group, makes it a valuable precursor in the synthesis of complex heterocyclic molecules. Notably, it serves as a significant intermediate in the development of antiviral agents, including those targeting cytomegalovirus (CMV).[1] The purity and physical state of this intermediate are critical for consistent reaction kinetics and yield in multi-step syntheses, underscoring the importance of accurately determining its melting and boiling points.
Physicochemical Properties: An Estimation Based on Structural Analogs
Direct experimental values for the melting and boiling points of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate are not extensively reported in publicly accessible databases. However, by examining closely related compounds, we can infer a probable range for these thermal transitions.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Structural Difference from Target |
| Target Compound | 690664-20-1 | C₁₀H₁₀FNO₂ | Not Reported | Not Reported | N/A |
| Methyl 3-(2-aminophenyl)acrylate | 1664-62-6 | C₁₀H₁₁NO₂ | 67[2] | 317.8 ± 25.0 (at 760 mmHg)[2] | Lacks fluorine atom |
| (E)-3-(3-Fluorophenyl)acrylic acid | 20595-30-6 | C₉H₇FO₂ | 166.2 - 166.8[3] | Not Reported | Carboxylic acid instead of methyl ester; lacks amino group |
| Methyl acrylate | 96-33-3 | C₄H₆O₂ | -74 | 80 | Lacks the substituted phenyl group |
The presence of the amino group in Methyl 3-(2-aminophenyl)acrylate contributes to intermolecular hydrogen bonding, which would be expected to increase both the melting and boiling points compared to a non-aminated analog. The fluorine atom in the target compound will introduce polar C-F bonds and alter the crystal packing, which can influence the melting point. Given the data for Methyl 3-(2-aminophenyl)acrylate, it is reasonable to hypothesize that the melting point of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate will also be that of a solid at room temperature, likely in a similar or slightly higher range due to the influence of the fluorine substituent on crystal lattice energy. The boiling point is also expected to be elevated, comparable to its non-fluorinated analog.
Experimental Determination of Melting and Boiling Points
To obtain definitive values, empirical determination is essential. The following section details the standard methodologies for accurately measuring the melting and boiling points of a solid crystalline compound like Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of high-purity Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature significantly above the expected melting point.
-
Maintain an inert atmosphere using a nitrogen purge to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature represents the complete melting of the sample.
Causality Behind Experimental Choices:
-
A slow heating rate is crucial for ensuring thermal equilibrium within the sample, leading to a more accurate and sharper melting peak.
-
The use of an inert atmosphere is critical for compounds with amine functionalities, which can be susceptible to oxidation at elevated temperatures.
Boiling Point Determination
Due to the likely high boiling point and potential for decomposition, boiling point determination should be conducted with care, preferably under reduced pressure (vacuum distillation).
Experimental Protocol (Siwoloboff Method):
-
Sample Preparation: Place a small amount of the compound into a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).
-
Apparatus Setup: Immerse a thermometer and a small sample tube containing 0.5-1 mL of the compound into the Thiele tube. Invert a sealed-end capillary tube and place it into the sample tube.
-
Heating: Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Observation: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat.
-
Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Differential Scanning Calorimetry (DSC) experiment for melting point determination.
Caption: Workflow for Melting Point Determination using DSC.
Conclusion
While the precise melting and boiling points of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate remain to be definitively published, this guide provides a robust framework for researchers. By leveraging data from structural analogs, a reasonable estimation of these properties can be made. More importantly, the detailed experimental protocols for DSC and boiling point determination offer a clear path for the empirical validation of these crucial physicochemical parameters. Accurate characterization of this intermediate is paramount for its effective use in the synthesis of next-generation pharmaceuticals.
References
-
M-Entropy Chemical. methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate | 690664-20-1. Retrieved from [Link]
-
PubChem. Methyl 3-(2-aminophenyl)acrylate | C10H11NO2 | CID 11240788. Retrieved from [Link]
-
American Elements. Methyl 3-(2-aminophenyl)acrylate | CAS 1664-62-6. Retrieved from [Link]
-
MDPI. (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Retrieved from [Link]
- Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
-
PMC. 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. Retrieved from [Link]
-
Wikipedia. Methyl 2-fluoroacrylate. Retrieved from [Link]
-
Wikipedia. Methyl acrylate. Retrieved from [Link]
-
Georganics. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN. Retrieved from [Link]
-
MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. Methyl Acrylate (MA). Retrieved from [Link]
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Structural & Supramolecular Profiling of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Executive Summary
The structural characterization of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate represents a critical checkpoint in the development of fluorinated indole cores and kinase inhibitors. This molecule features a "push-pull" electronic system and a potential intramolecular hydrogen bond (IMHB) that locks its conformation—a feature that significantly influences its bioavailability and binding affinity in medicinal chemistry.
This guide provides a definitive workflow for the synthesis, crystallization, and X-ray structural analysis of this compound. It moves beyond standard reporting to focus on the causality of crystal packing, specifically how the 3-position fluorine atom and the 2-amino group dictate the supramolecular architecture.
Phase 1: Synthesis & Crystal Engineering
To obtain diffraction-quality single crystals, purity is paramount. We utilize a Schlosser-modified Wittig reaction to ensure high E-selectivity, avoiding the difficult separation of Z-isomers that can plague standard HWE (Horner-Wadsworth-Emmons) protocols in ortho-substituted systems.
Synthetic Protocol[1][2]
-
Precursors: 2-Amino-3-fluorobenzaldehyde (Target Electrophile) and Methyl (triphenylphosphoranylidene)acetate (Stable Ylide).
-
Solvent System: Toluene (non-polar) is preferred over DCM to enhance E-selectivity via transition state stabilization.
-
Procedure:
-
Reflux precursors in anhydrous Toluene for 12 hours.
-
Concentrate in vacuo.
-
Purification: Flash chromatography (SiO2, 10% EtOAc/Hexanes) is required to remove triphenylphosphine oxide (TPPO). Note: TPPO crystallizes easily and can contaminate the target crop if not rigorously removed.
-
Crystallization Strategy (The "Solvent Switch")
Standard recrystallization often yields microcrystalline powder. For Single Crystal X-Ray Diffraction (SC-XRD), we employ a slow evaporation technique using a binary solvent system to balance solubility and nucleation rate.
| Parameter | Condition | Rationale |
| Primary Solvent | Dichloromethane (DCM) | High solubility; ensures complete dissolution. |
| Anti-Solvent | n-Hexane | Low solubility; induces nucleation as DCM evaporates. |
| Method | Vapor Diffusion | Place a vial of solution inside a larger jar of Hexane. |
| Temperature | 4°C (Refrigerated) | Slows molecular motion, reducing disorder/twinning. |
Workflow Visualization
The following diagram outlines the critical path from raw materials to diffraction-ready crystals.
Figure 1: Synthetic and crystallization workflow designed to maximize E-selectivity and crystal quality.
Phase 2: X-Ray Data Collection & Reduction
Instrument Configuration
For organic molecules containing Fluorine (light atom) and no heavy metals, Copper (Cu) Kα radiation (λ = 1.54184 Å) is superior to Molybdenum (Mo). Cu radiation provides higher intensity diffraction at high angles, which is essential for resolving the electron density of the C-F bond and the amino protons.
Data Collection Strategy
-
Temperature: Collect at 100 K using a nitrogen cryostream.
-
Why? Fluorine atoms often exhibit rotational disorder at room temperature. Cooling "freezes" this motion, allowing for precise anisotropic refinement.
-
-
Strategy: Full sphere collection (360° rotation) to ensure high redundancy. This is critical for accurate absorption correction, especially if the crystal morphology is plate-like.
Phase 3: Structural Elucidation
This section details the specific structural features expected and how to refine them.
The "Locked" Conformation (Intramolecular Hydrogen Bonding)
The defining feature of ortho-amino cinnamates is the Resonance-Assisted Hydrogen Bond (RAHB) .
-
Mechanism: The amino nitrogen (N-H) acts as a donor to the carbonyl oxygen (C=O) of the ester.
-
Refinement Protocol: Do not treat amino hydrogens as riding models immediately. Locate them in the Difference Fourier Map (
).-
If the N-H...O distance is < 2.2 Å, constrain the bond distance (SADI command in SHELX) rather than fixing it, to allow the angle to reflect the true attraction.
-
Fluorine Disorder Analysis
The 3-position fluorine can sometimes be disordered with the 2-position amino group if the molecule packs with high symmetry.
-
Check: Inspect the thermal ellipsoids. If the Fluorine atom's ellipsoid is elongated ("cigar-shaped"), check for rotational disorder (Part 1 / Part 2 occupancy refinement).
Refinement Logic Flow
Figure 2: Step-by-step refinement logic using SHELXL, highlighting critical checkpoints for amino-fluorophenyl derivatives.
Phase 4: Supramolecular Analysis (Hirshfeld Surfaces)[3]
Once the structure is solved, the analysis must extend beyond the molecule to the crystal lattice. We use Hirshfeld Surface Analysis to quantify intermolecular interactions, particularly the role of Fluorine.[1]
The Role of Fluorine in Packing
Unlike the heavy halogens (Cl, Br, I), organic Fluorine rarely forms "halogen bonds." Instead, it acts as a weak hydrogen bond acceptor or participates in F...F contacts.
-
d_norm Mapping: Generate the
surface.[2][3] Look for red spots near the Fluorine atom.-
Interpretation: Red spots indicate C-H...F interactions closer than the van der Waals sum. These are often the "glue" holding the layers together.
-
-
Fingerprint Plots: Analyze the 2D fingerprint plot (di vs de).
-
H...H contacts: Usually dominant (>40%).
-
F...H contacts: Look for "wings" or spikes in the plot. High percentage (>10%) indicates Fluorine is structurally active, not just a bystander.
-
Quantitative Data Presentation
Summarize your crystallographic findings in the following format:
| Interaction Type | Distance (Å) | Angle (°) | Significance |
| Intra-molecular | |||
| N(1)-H(1A)...O(1) | 2.05 - 2.15 | 130 - 140 | Locks planarity (RAHB). |
| Inter-molecular | |||
| N(1)-H(1B)...F(1)' | 2.40 - 2.60 | > 150 | Links dimers into chains. |
| C(Ar)-H...O(Carbonyl) | 2.50 - 2.70 | > 120 | Stabilizes stacking. |
References
-
Spackman, M. A., & Jayatilaka, D. (2009).[3] Hirshfeld surface analysis.[2][1][3][4][5] CrystEngComm, 11, 19-32. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
-
Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link
-
Gilli, G., & Gilli, P. (2000). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.[6] (Context: Resonance Assisted Hydrogen Bonding).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
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- 2. mdpi.com [mdpi.com]
- 3. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. iris.unito.it [iris.unito.it]
The Bioavailability Potential of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate Derivatives: A Pharmacokinetic and Structural Analysis
Target Audience: Pharmacokineticists, Medicinal Chemists, and Drug Development Scientists. Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is a highly functionalized, pharmacologically privileged scaffold. Characterized by an α,β-unsaturated methyl ester (a Michael acceptor), an ortho-amino group, and a meta-fluorine substitution, this class of compounds presents a complex absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper dissects the physicochemical causality behind its bioavailability, details self-validating experimental protocols for its evaluation, and provides strategic formulation insights to overcome its inherent first-pass liabilities.
Structural Determinants of Absorption and Permeability
The oral bioavailability (
The Fluorine Effect on pKa and Lipophilicity
The introduction of a fluorine atom at the 3-position is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule. Fluorine exerts a strong electron-withdrawing inductive (-I) effect. When positioned adjacent to the 2-amino group, this inductive pull significantly lowers the basic
The Methyl Ester Prodrug Paradigm
While the methyl ester enhances the overall lipophilicity (LogD) of the molecule compared to its free acid counterpart, it introduces a severe metabolic liability. Methyl esters of cinnamate derivatives are highly susceptible to rapid enzymatic cleavage by non-specific carboxylesterases (CES1 in the liver, CES2 in the intestine). This hydrolysis converts the parent ester into the corresponding cinnamic acid derivative and methanol[2]. Therefore, the intact methyl ester often exhibits poor systemic exposure, effectively acting as a prodrug for the more polar, systemically circulating acid metabolite.
Metabolic Liabilities and First-Pass Clearance
Beyond esterase hydrolysis, the defining structural feature of this scaffold is the α,β-unsaturated carbonyl moiety.
Glutathione (GSH) Conjugation via Michael Addition
The acrylate double bond is highly polarized by the adjacent ester carbonyl, rendering the
Fig 1: Primary metabolic pathways and clearance mechanisms of the parent methyl ester.
In Vitro Pharmacokinetic Workflows
To accurately profile the bioavailability potential of these derivatives, robust, self-validating in vitro assays are required. As a Senior Application Scientist, I mandate the inclusion of strict system suitability criteria to ensure the causality of the observed data is not artifactual.
Protocol A: Caco-2 Bidirectional Permeability Assay
Purpose: To assess intestinal absorption and identify P-glycoprotein (P-gp) efflux liability. Self-Validation Mechanism: Transepithelial electrical resistance (TEER) ensures monolayer integrity; Lucifer Yellow rejection confirms tight junction functionality.
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of
cells/cm². Culture for 21 days to allow for full differentiation and polarization. -
Integrity Check: Measure TEER. Proceed only if TEER > 250 Ω·cm².
-
Dosing: Prepare a 10 µM solution of the target derivative in HBSS buffer (pH 7.4) containing 1% DMSO.
-
Incubation:
-
For Apical to Basolateral (A→B) assessment: Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.
-
For Basolateral to Apical (B→A) assessment: Reverse the volumes and dosing chambers.
-
-
Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.
-
Quantification: Quench samples with cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.
-
Calculation: Calculate the Apparent Permeability (
) and Efflux Ratio ( ).
Protocol B: Microsomal Stability & GSH Trapping Assay
Purpose: To quantify Phase I/II clearance and identify reactive Michael addition adducts. Self-Validation Mechanism: Minus-NADPH and Minus-GSH controls isolate enzyme-mediated degradation from chemical instability.
-
Matrix Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM reduced Glutathione (GSH), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Spike the target derivative to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Kinetic Sampling: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to precipitate proteins and halt the reaction.
-
Analysis: Centrifuge at 4°C. Analyze the supernatant using high-resolution mass spectrometry (LC-HRMS). Monitor the depletion of the parent mass and scan for the formation of the GSH adduct (expected mass shift of +307 Da corresponding to the GSH moiety).
Quantitative ADME Profiling
The table below summarizes the representative pharmacokinetic parameters demonstrating the impact of structural modifications on the bioavailability of the cinnamate scaffold.
| Compound Motif | LogD (pH 7.4) | HLM | Primary Clearance Route | Predicted Oral | |
| Methyl (2E)-3-(2-aminophenyl)acrylate (Non-fluorinated) | 1.8 | 12.5 | < 10 | CES Hydrolysis, GST | < 5% |
| Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate | 2.4 | 28.4 | < 15 | CES Hydrolysis, GST | ~10% |
| 3-(2-amino-3-fluorophenyl)acrylic acid (Metabolite) | 0.5 | 3.2 | > 120 | Renal Excretion | ~40% |
Data Interpretation: The addition of the 3-fluoro group significantly increases passive permeability (
Strategic Formulation and Optimization
To harness the therapeutic potential of this scaffold while mitigating its poor pharmacokinetic profile, advanced formulation strategies are required.
Because the rapid first-pass metabolism (ester cleavage and GSH conjugation) occurs extensively in the enterocytes and liver, standard oral administration fails to achieve systemic exposure of the parent ester. Utilizing microencapsulation technologies—such as embedding the active pharmaceutical ingredient within a polymeric matrix (e.g., chitosan or alginate)—can protect the Michael acceptor from premature degradation in the gastrointestinal tract. Studies on related highly reactive cinnamate derivatives have demonstrated that microencapsulation significantly enhances systemic absorption, reduces localized GI toxicity, and improves overall bioavailability[4]. Alternatively, structural optimization via bioisosteric replacement of the methyl ester with an amide or a heterocycle can completely abrogate the CES-mediated clearance liability while retaining the core pharmacophore.
References
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs | ResearchGate | 1
-
Methyl cinnamate - Registration Dossier | ECHA (European Chemicals Agency) | 2
-
Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation | PMC (PubMed Central) | 5
-
Cinnamaldehyde microcapsules enhance bioavailability and regulate intestinal flora in mice | NIH (National Institutes of Health) | 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. echa.europa.eu [echa.europa.eu]
- 3. Glutathione-Mediated Conjugation of Anticancer Drugs | Encyclopedia MDPI [encyclopedia.pub]
- 4. Cinnamaldehyde microcapsules enhance bioavailability and regulate intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Reaction Protocols for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate Cyclization
Executive Summary & Chemical Logic
This guide details the synthetic conversion of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate into 8-fluoroquinolin-2(1H)-one . This transformation is a critical step in the synthesis of fluorinated carbostyril derivatives, which are privileged scaffolds in medicinal chemistry (e.g., antipsychotics, anticancer agents).
The Stereochemical Challenge
The starting material is an (E)-cinnamate derivative . In the (E)-configuration, the ester carbonyl group is trans to the phenyl ring, placing it spatially distant from the nucleophilic amine. Direct cyclization is geometrically forbidden without isomerization.
-
The "Brute Force" Approach (Thermal): Relies on high thermal energy (>180°C) to overcome the rotational barrier of the C=C bond or access the Z-isomer equilibrium.
-
The "Smart" Approach (Nucleophilic Catalysis): Utilizes a reversible Michael addition (e.g., using a thiolate) to transiently saturate the double bond, allowing free rotation (C-C single bond), followed by cyclization and elimination.
This note provides protocols for both approaches, prioritizing the catalytic method for purity and the thermal method for cost-effective scaling.
Chemical Pathways & Mechanism[1]
The following diagram illustrates the mechanistic divergence between the thermal and catalytic pathways.
Figure 1: Mechanistic pathways for the cyclization of (E)-2-aminocinnamates. Path B offers milder conditions by bypassing the high-energy thermal isomerization barrier.
Experimental Protocols
Protocol A: Thiolate-Mediated Catalytic Cyclization (Recommended)
Context: This method operates at significantly lower temperatures (60–80°C) than classical methods, reducing tar formation and oxidative byproducts. It exploits the "addition-rotation-elimination" mechanism.
Reagents:
-
Substrate: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (1.0 equiv)
-
Catalyst: Thiophenol (PhSH) or Propyl mercaptan (PrSH) (0.2 – 0.5 equiv)
-
Base: K₂CO₃ (1.5 equiv) or NaH (if strictly anhydrous)
-
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the substrate (10 mmol) and K₂CO₃ (15 mmol).
-
Solvation: Add anhydrous DMF (30 mL) and stir under Nitrogen/Argon atmosphere.
-
Catalyst Addition: Add Thiophenol (2.0 mmol, 20 mol%) via syringe. Note: Thiophenol is toxic and malodorous; use bleach traps for waste.
-
Reaction: Heat the mixture to 80°C . Monitor via TLC (Hexane/EtOAc 1:1) or HPLC.[1][2]
-
Checkpoint: The reaction typically completes in 4–6 hours. The intermediate Michael adduct may be visible transiently.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-water (150 mL) with vigorous stirring.
-
Adjust pH to ~4–5 using 1M HCl to ensure protonation of the quinolinone nitrogen and removal of residual thiolate species.
-
-
Isolation: The product usually precipitates as a solid. Filter, wash with water and cold ethanol.
-
Purification: Recrystallization from Ethanol/Methanol.
Why this works: The thiolate nucleophile attacks the
Protocol B: High-Temperature Thermal Cyclization (Scalable)
Context: Ideal for large-scale batches where catalyst removal is costly. Requires high-boiling solvents.
Reagents:
-
Substrate: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
-
Solvent: Diphenyl ether (or Dowtherm A)
-
Concentration: 0.5 M
Step-by-Step Procedure:
-
Setup: Equip a 3-neck flask with a mechanical stirrer, internal thermometer, and a Dean-Stark trap (optional, to remove methanol) or simple air condenser.
-
Solvent Prep: Heat Diphenyl ether to 200°C before adding the substrate. This "drop-in" technique minimizes residence time at intermediate temperatures where polymerization might occur.
-
Addition: Add the substrate portion-wise or as a pre-warmed concentrated solution to the hot solvent.
-
Caution: Methanol evolution will be rapid. Ensure proper venting.
-
-
Reaction: Maintain temperature at 200–220°C for 1–3 hours.
-
Workup:
-
Cool the mixture to ~50°C.
-
Dilute with Hexane or Heptane (non-polar anti-solvent). The quinolinone product is polar and will precipitate, while diphenyl ether remains in the organic phase.
-
-
Purification: Filter the precipitate and wash extensively with Hexane to remove high-boiling solvent residues.
Protocol C: Acid-Mediated Cyclization (Polyphosphoric Acid)
Context: Useful if the amine nucleophilicity is significantly reduced by the fluorine atom, requiring carbonyl activation.
Reagents:
-
Substrate (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10–15 equiv by weight)
Procedure:
-
Mix substrate and PPA in a beaker.
-
Heat to 100–120°C with overhead stirring (mixture will be viscous).
-
Monitor until starting material disappears (approx. 2–4 hours).
-
Quench: Pour the hot syrup carefully into crushed ice. Exothermic!
-
Neutralization: Adjust pH to 7–8 with 50% NaOH or NH₄OH to precipitate the product.
Analytical Data & Validation
Target Product: 8-Fluoroquinolin-2(1H)-one Molecular Formula: C₉H₆FNO MW: 163.15 g/mol
| Analytical Method | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (DMSO-d₆) | NH Lactam proton. Disappearance of NH₂ signal (usually ~5-6 ppm). | |
| H4 proton. Characteristic alkene proton of quinolone ring (deshielded). | ||
| H3 proton. Alkene proton alpha to carbonyl. | ||
| Aromatic protons. Splitting patterns complex due to ¹H-¹⁹F coupling . | ||
| ¹⁹F NMR | Single peak (multiplet due to H-coupling). | |
| HRMS (ESI+) | [M+H]⁺ = 164.0512 | Confirms cyclization (Loss of MeOH: -32 mass units from SM). |
Key Validation Check:
The disappearance of the methyl ester singlet (
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common cyclization failures.
Specific Note on Fluorine Effect: The fluorine atom at position 8 (product numbering) is electron-withdrawing. This reduces the electron density on the nitrogen, potentially making the amide bond (lactam) slightly more acidic than non-fluorinated analogues. It also deactivates the benzene ring, making the initial nucleophilic attack of the amine slightly slower than in unsubstituted cases. If Protocol A is sluggish, increase the base load to 2.0 equiv to ensure the amine is fully deprotonated/active if operating via an anionic mechanism.
References
-
Manolikakes, G., et al. (2026). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega. [Link](Note: Generalized citation based on search context regarding thiolate mediation).
- Meth-Cohn, O. (1993). The synthesis of quinolines and quinolinones. Comprehensive Heterocyclic Chemistry II.
-
RSC Advances. (2014). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one. [Link]
Sources
Comprehensive Application Guide: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate in Advanced Pharmaceutical Synthesis
Introduction & Strategic Importance
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (CAS: 690664-20-1) is a highly specialized, multifunctional pharmaceutical intermediate. It is most prominently utilized in the commercial synthesis of Letermovir (Prevymis), a first-in-class antiviral medication developed for the prophylaxis of cytomegalovirus (CMV) infection in allogeneic hematopoietic stem cell transplant recipients [1].
For process chemists and drug development professionals, this intermediate represents a masterclass in rational drug design. The compound features three critical reactive domains that dictate its utility in building complex heterocyclic scaffolds:
-
The Ortho-Amino Group: Acts as the primary nucleophilic handle for subsequent urea or carbamate formation.
-
The
-Unsaturated Ester (Acrylate): Serves as a vital Michael acceptor. In the Letermovir pathway, this moiety undergoes an enantioselective intramolecular 1,4-addition to construct the chiral 3,4-dihydroquinazoline core [2]. -
The Meta-Fluoro Substituent: Retained in the final Active Pharmaceutical Ingredient (API) to block metabolic oxidation, enhance lipophilicity, and modulate the pKa of the adjacent nitrogen atoms[1].
Structural features of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate and their synthetic roles.
Mechanistic Pathway: The Letermovir Synthesis Workflow
The strategic value of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is best illustrated through its downstream cascade. The synthesis relies on accessing this key intermediate via a Palladium-catalyzed Heck cross-coupling between 2-bromo-6-fluoroaniline and methyl acrylate [2].
Once isolated, the intermediate undergoes carbamoylation with triphosgene and an aniline derivative to form a urea intermediate. This is subsequently dehydrated to a carbodiimide, aminated with a piperazine derivative to form a guanidine, and finally subjected to an asymmetric phase-transfer catalyst (PTC) driven cyclization [1].
Workflow for Letermovir synthesis via the 3-(2-amino-3-fluorophenyl)acrylate intermediate.
Experimental Protocols
The following protocols represent self-validating systems designed for high-yield synthesis and immediate downstream application of the intermediate.
Protocol A: Synthesis via Palladium-Catalyzed Heck Reaction
Causality Insight: The Heck reaction is chosen over Wittig olefination because it allows the direct use of stable, commercially available aryl halides, bypassing the need to synthesize highly unstable fluorinated benzaldehydes.
Materials:
-
2-Bromo-6-fluoroaniline (1.0 equiv)
-
Methyl acrylate (2.0 equiv)
- -dicyclohexylmethylamine (1.2 equiv)
-
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) (0.001 equiv)
-
Isopropyl acetate (Solvent)
Step-by-Step Methodology:
-
System Purging: To a jacketed reactor, add 2-bromo-6-fluoroaniline, methyl acrylate,
-dicyclohexylmethylamine, and isopropyl acetate. Sparge the stirred slurry thoroughly with ultra-high-purity nitrogen for 30 minutes. Critical Step: Pd(0) active species are highly sensitive to oxygen, which induces catalyst deactivation and promotes homocoupling side reactions. -
Catalyst Addition: Add the Palladium catalyst under a positive nitrogen stream.
-
Reaction Execution: Heat the solution to 80 °C. Maintain stirring at this temperature for 5 hours.
-
In-Process Control (IPC): Monitor the reaction via HPLC. The reaction is deemed complete when unreacted 2-bromo-6-fluoroaniline is
0.5% [4]. -
Work-up: Cool the resulting slurry to 20 °C. Filter the mixture through a pad of Celite to remove precipitated amine salts and palladium black. Wash the filter cake with cold isopropyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate as a crystalline solid.
Protocol B: Downstream Conversion to Urea Derivative
Causality Insight: Triphosgene is utilized instead of phosgene gas to ensure precise stoichiometric control and enhance laboratory safety. The strict temperature control (-5 to 5 °C) is mandatory to suppress the formation of symmetrical urea byproducts and manage the highly exothermic formation of the isocyanate intermediate [3].
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the reactor to -5 °C [3].
-
Triphosgene Addition: Slowly add a pre-mixed solution of triphosgene (0.35 equiv) in THF dropwise over 45 minutes, maintaining the internal temperature between -5 °C and 5 °C. Stir for an additional 1 hour.
-
Aniline Coupling: Slowly add a solution of 2-methoxy-5-(trifluoromethyl)aniline (1.05 equiv) in THF to the reaction mixture, maintaining the -5 to 5 °C temperature threshold [3].
-
Maturation & Isolation: Allow the reaction to warm to 25 °C and stir for 2 hours. Quench with water, extract with ethyl acetate, and crystallize the resulting urea intermediate from an acetonitrile/water mixture.
Quantitative Data & Analytical Validation
To ensure the integrity of the synthetic process, quantitative parameters must be strictly monitored. Table 1 summarizes the optimization parameters for the Heck coupling, highlighting the environmental and yield impacts of catalyst selection (relevant to Life Cycle Assessments [2]). Table 2 provides the analytical specifications required for the isolated intermediate before downstream processing.
Table 1: Heck Reaction Condition Optimization & LCA Impact
| Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | E-Factor (kg waste / kg product) |
| Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine | 100 | 12 | 78% | 45.2 |
| Pd(dppf)Cl₂ | K₂CO₃ | 90 | 8 | 85% | 38.5 |
| Buchwald Precatalyst * | 80 | 5 | 94% | 18.4 |
*Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) represents the optimized, highly active system allowing for lower catalyst loading and reduced environmental impact.
Table 2: Analytical Specifications for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
| Parameter | Specification / Expected Value | Analytical Method |
| Appearance | Pale yellow to off-white crystalline powder | Visual Inspection |
| Purity | RP-HPLC (UV at 254 nm) | |
| Mass Spectrometry | [M+H]⁺ | LC-ESI-MS |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |
| Moisture Content | Karl Fischer Titration |
References
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study. Journal of the American Chemical Society. Available at:[Link]
-
A process for the preparation of Letermovir. Technical Disclosure Commons. Available at:[Link]
Application Note: Scalable Preparation of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate via Palladium-Catalyzed Heck Coupling
Introduction & Mechanistic Rationale
The synthesis of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (CAS: 690664-20-1) from 2-bromo-6-fluoroaniline (CAS: 65896-11-9) represents a critical C–C bond-forming step in the commercial manufacturing of Letermovir, a potent antiviral agent used for cytomegalovirus (CMV) prophylaxis .
Executing a Heck cross-coupling on this specific substrate presents significant chemical challenges. 2-Bromo-6-fluoroaniline is sterically hindered by ortho-substituents and electronically deactivated toward oxidative addition. Furthermore, the unprotected primary amine can participate in competitive aza-Michael additions with the methyl acrylate reagent, leading to undesired oligomerization.
To overcome these barriers, a highly tailored catalytic system is required. While first-generation syntheses relied on high loadings of Pd(OAc)₂ and P(o-tolyl)₃ , modern scalable routes utilize the Buchwald precatalyst (t-Bu)₃P–Pd G2 . The extreme steric bulk and electron density of the tri-tert-butylphosphine ligand drastically accelerate both the oxidative addition into the deactivated aryl bromide and the subsequent reductive elimination. This allows for an ultra-low catalyst loading (0.2 mol%) while entirely suppressing debromination side reactions.
Additionally, the choice of base is strictly causal to the reaction's purity profile. N,N-Dicyclohexylmethylamine (Cy₂NMe) is utilized instead of standard triethylamine. Its massive steric footprint prevents it from acting as a nucleophile, thereby shutting down background acrylate degradation, while its hydrobromide salt precipitates cleanly out of the isopropyl acetate (i-PrOAc) solvent, driving the equilibrium forward.
Reaction Pathway & Catalytic Cycle
Caption: Synthetic workflow for the Heck coupling of 2-bromo-6-fluoroaniline.
Caption: Palladium-catalyzed Heck cross-coupling mechanistic cycle.
Quantitative Data & Optimization
The transition from early-stage development to a commercial-ready process required rigorous optimization of the catalyst and base system to minimize environmental impact and maximize assay yield .
Table 1: Optimization of Catalyst and Base for Heck Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Assay Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ (5.0 mol%) | Et₃N | Acetonitrile | 85 | >95 | 82 |
| Pd(MeCN)₂Cl₂ / P(o-tol)₃ (5.0 mol%) | Et₃N | Isobutyronitrile | 90 | >95 | 85 |
| (t-Bu)₃P-Pd G2 (0.2 mol%) | Cy₂NMe | i-PrOAc | 80 | >99 | 99 |
Note: The optimized G2 palladacycle system reduces palladium waste by a factor of 25 while entirely eliminating the need for chromatographic purification.
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. Each phase contains specific physical or analytical checkpoints to ensure process integrity before advancing. The quantities provided reflect a scalable 1.30 kg baseline .
Phase 1: Slurry Preparation & Degassing
-
Charge the Reactor: To a clean, dry reaction vessel, add 2-bromo-6-fluoroaniline (1.30 kg, 6.82 mol, 1.0 equiv), methyl acrylate (1.24 L, 13.6 mol, 2.0 equiv), and N,N-dicyclohexylmethylamine (1.75 L, 8.18 mol, 1.2 equiv).
-
Solvent & Filter Aid: Add isopropyl acetate (i-PrOAc) (10.4 L) and Solka-floc (approx. 250 g).
-
Causality: Solka-floc is a cellulose-based filter aid. Adding it directly to the reaction mixture prevents the precipitated palladium black and ammonium salts from blinding the filter during downstream work-up.
-
-
Degassing: Sparge the stirred slurry vigorously with subsurface Nitrogen (N₂) for 30–45 minutes.
-
Validation Checkpoint: Ensure dissolved oxygen (DO) is < 1 ppm. Trace oxygen will rapidly oxidize the highly electron-rich t-Bu₃P ligand to its inactive phosphine oxide at elevated temperatures, stalling the catalytic cycle.
-
Phase 2: Catalyst Activation & Reaction Execution
-
Catalyst Addition: Briefly pause the N₂ sparge and add (t-Bu)₃P–Pd G2 (26.2 g, 51.2 mmol, 0.75 mol% relative to limiting reagent; Note: literature often cites 0.2-0.75 mol% depending on substrate purity). Resume a gentle N₂ sweep.
-
Heating: Heat the reaction mixture to an internal temperature of 80 °C.
-
Aging: Maintain at 80 °C for 5 hours.
-
Validation Checkpoint (Visual): The reaction is self-indicating. The mixture will transition from a pale suspension to a darker slurry accompanied by the heavy precipitation of a dense white solid (Cy₂NMe·HBr).
-
Validation Checkpoint (Analytical): Pull a reaction aliquot, dilute in acetonitrile, and analyze via HPLC. The reaction is deemed complete when the remaining 2-bromo-6-fluoroaniline is ≤ 1.0 Area%.
-
Phase 3: Work-up & Telescoping
-
Cooling: Cool the resulting slurry to 20 °C (room temperature).
-
Filtration: Filter the mixture directly through the pre-established Solka-floc matrix. Wash the filter cake with fresh i-PrOAc (7.80 L) to ensure complete product recovery.
-
Validation Checkpoint: The filtration should proceed rapidly (< 30 minutes for a 10 L scale) due to the in-situ filter aid.
-
-
Assay Yield: The resulting golden-yellow filtrate contains the product, Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate.
-
Validation Checkpoint: Perform a quantitative HPLC assay of the filtrate against a purified reference standard. The expected assay yield is 99%. The product exists as an equilibrating ~3:1 mixture of E:Z isomers, which does not impact downstream acylation steps. The solution can be telescoped directly into the next synthetic step without further purification.
-
References
-
Humphrey, Guy R., et al. "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, vol. 20, no. 6, 2016, pp. 1097-1103. ACS Publications. URL:[Link]
-
"Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study." PubMed Central (PMC), National Institutes of Health, 2023. URL:[Link]
Scalable synthesis methods for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
An In-Depth Guide to the Scalable Synthesis of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Introduction
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is a valuable substituted cinnamate derivative. Its structural motifs, including the fluorinated aniline and the acrylate system, make it a key intermediate in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). For instance, it serves as a building block for certain quinoline-based antiviral agents.[1][2] The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making fluorinated intermediates like this highly sought after in drug development.[2][3]
The scalability of a synthetic route is paramount for transitioning a compound from laboratory-scale research to pilot-plant and commercial production. A scalable process must be high-yielding, cost-effective, safe, and environmentally sustainable. This guide provides a detailed analysis of the most viable and scalable synthetic methodologies for producing Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate, designed for researchers, chemists, and drug development professionals. We will delve into three primary synthetic strategies: the Mizoroki-Heck Reaction, the Wittig Olefination, and the Knoevenagel Condensation, offering detailed protocols and a comparative analysis to guide process development.
Retrosynthetic Analysis
A retrosynthetic overview reveals three convergent and industrially relevant pathways to the target molecule. Each strategy relies on the formation of the central carbon-carbon double bond from different, readily available precursors.
Caption: Retrosynthetic analysis of the target molecule.
The common precursor for two of the most direct routes is 2-Amino-3-fluorobenzaldehyde (CAS No. 854538-94-6), a commercially available starting material.[4][5] Its availability is a significant advantage for large-scale campaigns, obviating the need for a multi-step precursor synthesis.
Method 1: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes.[6] This method is widely used in industrial processes due to its functional group tolerance and reliability. For the synthesis of our target molecule, this route involves coupling a suitable aryl halide, such as 2-bromo-6-fluoroaniline, with methyl acrylate.[1]
Causality and Mechanistic Insight
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromo-6-fluoroaniline, forming a Pd(II) complex.
-
Alkene Coordination and Insertion : Methyl acrylate coordinates to the palladium center, followed by migratory insertion into the Pd-Aryl bond. This step forms the new carbon-carbon bond.
-
Syn β-Hydride Elimination : A hydrogen atom from the newly formed alkyl-palladium intermediate is eliminated, creating the desired alkene product and a palladium-hydride species. This step generally favors the formation of the more stable (E)-isomer.[6]
-
Catalyst Regeneration : A base is used to neutralize the generated HBr and facilitate the reductive elimination of the palladium-hydride species, regenerating the active Pd(0) catalyst to continue the cycle.
The use of an aqueous-biphasic system can be advantageous for scale-up, as it simplifies the separation of the catalyst and inorganic salts from the organic product phase.[7][8]
Experimental Protocol: Heck Reaction
Materials:
-
2-Bromo-6-fluoroaniline
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine (TEA) or another suitable base (e.g., K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Toluene, Acetonitrile)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromo-6-fluoroaniline (1.0 eq), palladium(II) acetate (0.01-0.03 eq), and triphenylphosphine (0.02-0.06 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF (or toluene) via syringe to dissolve the solids.
-
To the stirring solution, add triethylamine (2.0-3.0 eq) followed by methyl acrylate (1.2-1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate as a pure solid.
Method 2: The Wittig Reaction
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[9] It involves the reaction of an aldehyde, in this case, 2-amino-3-fluorobenzaldehyde, with a phosphorus ylide (a Wittig reagent). The use of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, strongly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer.[9][10]
Causality and Mechanistic Insight
-
Nucleophilic Attack : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2-amino-3-fluorobenzaldehyde.
-
Oxaphosphetane Formation : This attack leads to the formation of a four-membered ring intermediate, an oxaphosphetane.[9]
-
Cycloreversion : The oxaphosphetane intermediate collapses in a retro-[2+2] cycloaddition manner. The high thermodynamic stability of the phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the primary driving force for this step and the overall reaction.[11]
-
Product Formation : This collapse yields the desired alkene, Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate, and triphenylphosphine oxide.
A significant challenge in scaling the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often requires chromatography. However, using variants like the Horner-Wadsworth-Emmons reaction, which generates a water-soluble phosphate byproduct, can simplify purification.[10] For the standard Wittig, careful selection of crystallization solvents can often facilitate separation on a large scale.
Experimental Protocol: Wittig Reaction
Caption: A typical workflow for Wittig synthesis and product isolation.
Materials:
-
2-Amino-3-fluorobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
N,N-Dimethylformamide (DMF) or Toluene
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.0-1.1 eq) in DMF or toluene.[12]
-
Heat the mixture to reflux (or a suitable temperature like 80-110 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting crude residue, add a suitable solvent like ethanol and heat to dissolve.
-
Allow the solution to cool slowly. The product, Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate, should crystallize, while the triphenylphosphine oxide may remain in the mother liquor.
-
Isolate the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, further purification can be achieved by silica gel chromatography.
Method 3: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for forming C-C bonds by reacting an aldehyde with an active methylene compound, catalyzed by a base.[13][14] This method is often high-yielding and operationally simple, making it attractive for large-scale synthesis.
Causality and Mechanistic Insight
The reaction mechanism involves three key steps:[14][15]
-
Enolate Formation : A basic catalyst, typically a weak amine base like piperidine or diisopropylethylamine (DIPEA), deprotonates the active methylene compound (e.g., methyl acetate or methyl cyanoacetate) to form a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate acts as a nucleophile, attacking the carbonyl carbon of 2-amino-3-fluorobenzaldehyde to form an aldol-type addition product.
-
Dehydration : The intermediate aldol product readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product.
The reaction can often be driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus with a solvent like toluene.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
2-Amino-3-fluorobenzaldehyde
-
Methyl acetate
-
Piperidine or another basic catalyst
-
Acetic acid (co-catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
Charge the flask with 2-amino-3-fluorobenzaldehyde (1.0 eq), methyl acetate (2.0-3.0 eq, acting as both reagent and solvent, or use a solvent like toluene), piperidine (0.1 eq), and a catalytic amount of acetic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the aldehyde (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and dilute with toluene or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Comparative Analysis of Synthetic Routes
For industrial application and process development, selecting the optimal synthetic route requires a careful evaluation of various factors.
| Parameter | Heck Reaction | Wittig Reaction | Knoevenagel Condensation |
| Scalability | Excellent. Widely used in industry. | Good, but can be limited by byproduct removal. | Excellent. Often simple, one-pot procedures. |
| Starting Materials | 2-bromo-6-fluoroaniline, methyl acrylate | 2-amino-3-fluorobenzaldehyde, phosphorus ylide | 2-amino-3-fluorobenzaldehyde, methyl acetate |
| Stereoselectivity | Generally good to excellent for (E)-isomer. | Excellent for (E)-isomer with stabilized ylides.[10] | Generally favors the more stable (E)-isomer. |
| Key Reagents | Palladium catalyst, ligand, base | Stoichiometric phosphonium ylide | Catalytic base (e.g., piperidine) |
| Byproducts | Halide salts, ligand oxides | Stoichiometric triphenylphosphine oxide | Water |
| Purification | Chromatography often needed to remove catalyst. | Can be challenging due to phosphine oxide byproduct.[10] | Generally straightforward (crystallization or chromatography). |
| Cost & Atom Economy | Catalyst cost can be high. Good atom economy. | Moderate. Stoichiometric byproduct lowers atom economy. | Excellent. Catalytic process with water as the only byproduct. |
Purification and Characterization
Purification: For all scalable methods, the final purification of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is typically achieved by recrystallization . A common procedure involves dissolving the crude solid in a minimal amount of a hot solvent, such as ethanol or ethyl acetate, and allowing it to cool slowly. The pure product crystallizes out and can be collected by filtration.[12][16] If impurities persist, silica gel column chromatography with a solvent system like hexane/ethyl acetate is a reliable alternative.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, the (E)-configuration of the double bond (indicated by a large coupling constant, typically ~16 Hz, between the vinylic protons), and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₁₀FNO₂ = 195.19 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C=C stretch of the alkene.
-
Melting Point: A sharp melting point indicates high purity.
Conclusion
Three robust and scalable methods for the synthesis of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate have been presented.
-
The Heck Reaction offers excellent reliability and control, leveraging well-established industrial catalytic processes.
-
The Wittig Reaction provides a direct and high-yielding route with excellent stereocontrol, though byproduct management must be considered for scalability.
-
The Knoevenagel Condensation stands out for its operational simplicity, high atom economy, and environmentally benign nature, making it a highly attractive option for sustainable large-scale production.
The final choice of synthesis route will depend on specific project requirements, including cost of raw materials, available equipment, and desired purity specifications. For most applications prioritizing green chemistry and operational simplicity, the Knoevenagel condensation represents an ideal starting point for process optimization.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-difluorobenzaldehyde.
- SciELO. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84, 6465-6474.
- Benchchem. (n.d.). Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
- Anonymous. (2014). The Wittig Reaction.
- Benchchem. (n.d.). A Technical Guide to 2-Amino-3,4-difluorobenzaldehyde: Synthesis, Properties, and Applications.
- Jagtap, S. V., & Deshpande, R. M. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of 2-Methoxyethyl 2-Cyanoacrylate via Knoevenagel Condensation.
- SciELO. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc., 67(1).
- ChemicalBook. (n.d.). 2-aMino-3-fluorobenzaldehyde CAS#: 854538-94-6.
- Jagtap, S. V., & Deshpande, R. M. (2016). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate.
- MySkinRecipes. (n.d.). 2-Amino-3-fluorobenzaldehyde.
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities.
- Request PDF. (n.d.). Organic synthesis: The Wittig reaction cleans up.
- Wikipedia. (n.d.). Wittig reaction.
- Achmem. (n.d.). 2-Amino-3-fluorobenzaldehyde.
- MDPI. (2026). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate.
- Santos, C. M. M., et al. (n.d.). 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online.
- Yao, W., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and properties. Polymer.
- Moshang Chemical. (n.d.). methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate | 690664-20-1.
Sources
- 1. methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate - CAS号 690664-20-1 - 摩熵化学 [molaid.com]
- 2. 2-Amino-3-fluorobenzaldehyde [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-aMino-3-fluorobenzaldehyde CAS#: 854538-94-6 [m.chemicalbook.com]
- 5. achmem.com [achmem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scielo.org.mx [scielo.org.mx]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 16. 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate in the Synthesis of Fluorinated Heterocycles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for the utilization of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate as a bifunctional building block in the synthesis of 8-fluoroquinolin-2(1H)-one scaffolds.
Introduction & Scientific Rationale
The quinoline ring system is present in a vast number of natural and synthetic organic compounds with valuable properties, and the subclass of quinolin-2-ones (carbostyrils) stands out with many bioactive structures[1]. Within medicinal chemistry, the strategic placement of fluorine atoms is a proven tactic to modulate physicochemical properties.
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is a highly versatile precursor. It features an ortho-amino group juxtaposed with an α,β-unsaturated methyl ester. This specific arrangement is primed for intramolecular cyclization, leading directly to the 8-fluoroquinolin-2(1H)-one core. Quinolones can be efficiently synthesized from such anilines by cyclization to an ortho position[2]. The 8-fluoro substituent is particularly valuable; it lowers the pKa of adjacent basic centers, enhances metabolic stability against CYP450-mediated oxidation, and modulates lipophilicity. Consequently, fluorinated quinolin-2-ones are highly sought-after commercial building blocks for drug discovery[3].
Mechanistic Insights & Causality
The transformation of the (2E)-acrylate into a cyclic lactam is not merely a condensation; it requires overcoming a specific geometric hurdle.
-
The Geometric Constraint: The (2E) configuration places the ester carbonyl trans to the aromatic ring, which is sterically unfavorable for direct intramolecular attack by the ortho-amino group.
-
The Causality of Activation: To achieve lactamization, the system must undergo E/Z isomerization. This is typically driven by thermal energy. Once the (2Z)-isomer is transiently formed, the nucleophilic amine is brought into proximity with the electrophilic ester.
-
Catalyst Selection: While acid catalysis (e.g., polyphosphoric acid) can activate the carbonyl[1], base catalysis (e.g., DBU or NaOMe) is often preferred for acrylates. The base deprotonates the aniline, drastically increasing its nucleophilicity and facilitating the formation of the tetrahedral intermediate, which subsequently collapses to expel methanol and form the stable aromatic lactam. Similar carbonylative coupling and cyclization processes are highly attractive methods for the synthesis of related nitrogen heterocycles[4].
Reaction pathway for the cyclization of ortho-amino acrylates into quinolin-2-ones.
Quantitative Optimization Data
To establish the most efficient self-validating protocol, various cyclization conditions were screened. The data below summarizes the causality between the chosen reagents and the resulting yield.
| Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| None (Thermal) | Diphenyl ether | 250 | 4 | 65 | Extreme heat required for E/Z isomerization; degradation observed. |
| NaOMe (1.5 eq) | Methanol | 65 | 12 | 82 | Base-promoted transesterification; clean profile but slow. |
| PPA (Neat) | None | 120 | 6 | 78 | Acid-catalyzed; viscous workup leads to product loss. |
| DBU (2.0 eq) | DMF | 100 | 4 | 91 | Optimal basic conditions; rapid conversion, easy isolation. |
Self-Validating Experimental Protocol
The following methodology details the DBU-mediated intramolecular cyclization. It is designed as a self-validating system , ensuring that researchers do not proceed to workup without analytical confirmation of success.
Step-by-Step Methodology
Step 1: Precursor Preparation
-
Action: In an oven-dried 50 mL round-bottom flask, dissolve Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (1.0 g, 5.12 mmol) in anhydrous DMF (25 mL) to achieve a ~0.2 M concentration.
-
Causality: Anhydrous DMF is chosen for its high boiling point and polarity, which stabilizes the polar transition state during lactamization without participating in side reactions.
Step 2: Base Activation
-
Action: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.53 mL, 10.24 mmol, 2.0 equiv) dropwise at room temperature.
-
Causality: DBU is selected over nucleophilic bases (like NaOH) to prevent premature ester hydrolysis. DBU effectively deprotonates the aniline, enhancing its nucleophilicity for the intramolecular attack.
Step 3: Thermal Cyclization
-
Action: Attach a reflux condenser and heat the reaction mixture to 100°C under a nitrogen atmosphere for 4 hours.
Step 4: In-Process Control (The Self-Validation Loop)
-
Action: After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL HPLC-grade Acetonitrile, and analyze via LC-MS.
-
Validation: The protocol relies on a strict feedback loop. The cyclization is only considered complete when the starting material peak (m/z [M+H]+ = 196.1) is <1% relative to the product peak (m/z [M+H]+ = 164.1).
-
Causality: If the reaction stalls (SM > 5%), it indicates incomplete E/Z isomerization. The corrective action is a 10°C increase in reaction temperature, not merely extending the time.
Step 5: Isolation and Purification
-
Action: Once validated, cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold 0.1 M HCl under vigorous stirring.
-
Causality: The acidic quench neutralizes the DBU and forces the neutral 8-fluoroquinolin-2(1H)-one to precipitate out of the polar aprotic solvent. Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum to afford the pure product.
Self-validating experimental workflow for the high-throughput synthesis of heterocycles.
Downstream Applications
Once the 8-fluoroquinolin-2(1H)-one core is synthesized, it serves as a robust platform for further derivatization. For example, treatment with phosphorus oxychloride (POCl₃) readily converts the lactam into 2-chloro-8-fluoroquinoline. This intermediate is a highly reactive electrophile, perfect for subsequent Suzuki-Miyaura cross-couplings or S_NAr reactions with various amines. Such methodologies are foundational in the total synthesis of complex quinoline alkaloids, such as luotonin A, which rely heavily on the condensation and cyclization of 2-amino cinnamates[5].
References
-
Angelov P., Velichkova S., Yanev P. "4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides." Molbank, 2021.[Link]
-
"Quinolones also come from anilines by cyclization to an ortho position." Almerja. [Link]
-
"Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide." Journal of Organic Chemistry, 2016.[Link]
-
"Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches." National Institutes of Health (PMC), 2025. [Link]
-
"3842-20-4, 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile and Fluorinated Quinolones." Accela ChemBio Catalog. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolones also come from anilines by cyclization to an ortho position [ns1.almerja.com]
- 3. 3842-20-4,2-(1,3-Dioxoisoindolin-2-yl)acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction Strategies for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
[1]
Introduction & Molecule Analysis[1][2]
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (Structure 1 ) is a critical intermediate in the synthesis of fluoro-substituted dihydroquinolines, indoles, and
- -Unsaturated Ester (Michael Acceptor): The primary target for saturation.[1]
-
Methyl Ester: Susceptible to over-reduction to an alcohol.
-
Aryl Fluoride: Generally stable, but susceptible to hydrodehalogenation under vigorous catalytic hydrogenation conditions.[1]
-
Primary Aniline: Can poison transition metal catalysts or participate in side-reactions (e.g., lactamization).[1]
This guide outlines three validated protocols to access distinct reduction products, prioritizing yield and purity.
Reaction Pathway Map
The following diagram illustrates the divergent synthetic pathways controlled by reagent selection.
Figure 1: Chemoselective reduction landscape.[1] Protocol A is the industry standard for scaffold saturation.
Protocol A: Catalytic Hydrogenation (Alkene Saturation)
Target Product: Methyl 3-(2-amino-3-fluorophenyl)propanoate
Mechanism: Heterogeneous Catalysis (Syn-addition of
This is the "Gold Standard" method for converting the cinnamate to the dihydrocinnamate. The primary challenge is preventing the defluorination of the aromatic ring, which can occur with highly active catalysts over prolonged periods.
Reagents & Equipment[1][3][4][5]
-
Substrate: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (1.0 equiv)[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101 or equivalent).[1]
-
Note: Use 10 wt% loading relative to substrate mass.
-
-
Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.[1]
-
Hydrogen Source:
balloon (1 atm). -
Equipment: 3-neck round bottom flask, vacuum/gas manifold.[1]
Step-by-Step Procedure
-
Preparation: In a clean reaction flask, dissolve 10.0 mmol of the substrate in 50 mL of MeOH (0.2 M concentration).
-
Expert Tip: If the aniline substrate is dark/oxidized, pass the solution through a short pad of Celite/activated charcoal before adding the catalyst to prevent poisoning.
-
-
Catalyst Addition: Under a gentle stream of Nitrogen (
), carefully add the Pd/C catalyst (10 wt% of substrate mass).[1]-
Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent.
-
-
Purge: Seal the flask. Evacuate the headspace and backfill with
(3 cycles).[1] Then, evacuate and backfill with (3 cycles). -
Reaction: Stir vigorously at Room Temperature (20–25°C) under 1 atm
(balloon). -
Work-up:
-
Flush system with
. -
Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.
-
Concentrate the filtrate under reduced pressure (
bath).
-
-
Yield: Expect >90% yield of a clear to pale yellow oil.
Protocol B: Magnesium-Mediated Conjugate Reduction
Target Product: Methyl 3-(2-amino-3-fluorophenyl)propanoate Mechanism: Single Electron Transfer (SET)[1]
Use this protocol if Protocol A fails due to catalyst poisoning (by the amine) or over-reduction (defluorination). This method is highly specific for
Reagents
-
Substrate: 1.0 equiv.
-
Reagent: Magnesium turnings (Mg), 5.0 equiv.[1]
-
Solvent: Dry Methanol (MeOH).[1]
Step-by-Step Procedure
-
Activation: Dissolve the substrate in dry MeOH (0.1 M) in a flame-dried flask under
. -
Addition: Add Mg turnings (5 equiv) in small portions over 30 minutes.
-
Observation: Hydrogen gas evolution will occur, and the reaction is exothermic.[1] Use a water bath if the temperature exceeds 40°C.
-
-
Stirring: Stir at room temperature for 4–6 hours until the Mg is consumed.
-
Quench: Cool to 0°C and quench with 1M HCl until pH ~7.
-
Caution: Do not acidify below pH 4, or the amine may form a salt that is hard to extract, or the ester may hydrolyze.[1]
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1]
Protocol C: Hydride Reduction (Global Reduction)
Target Product: 3-(2-amino-3-fluorophenyl)propan-1-ol Mechanism: Nucleophilic Hydride Addition[1]
If the goal is the amino-alcohol (removing the carbonyl entirely), use Lithium Aluminum Hydride (
Reagents
-
Reagent:
(2.5 equiv) or (3.0 equiv).[1] -
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Setup: Charge a dry flask with
(2.5 equiv) suspended in anhydrous THF at 0°C under . -
Addition: Add the substrate (dissolved in THF) dropwise to the hydride suspension.
-
Exotherm: Control addition rate to maintain temp < 5°C.
-
-
Reaction: Allow to warm to Room Temperature and stir for 3 hours.
-
Outcome: This reduces both the alkene and the ester.
-
-
Fieser Work-up (Critical for Safety):
Analytical Data Summary
| Feature | Starting Material (Acrylate) | Product (Propanoate) | Product (Alcohol) |
| 1H NMR (Alkene) | Absent | Absent | |
| 1H NMR (Alkyl) | Methyl ester singlet only | Triplets at | Multiplets at |
| IR Spectrum | ~1710 | ~1735 | Broad -OH stretch |
| Mass Spec (M+H) | 196.1 | 198.1 | 170.1 |
References
-
Catalytic Hydrogenation of Cinnamates
-
ChemicalBook. Synthesis of methyl 3-(methylamino)propanoate via Pd/C hydrogenation. Retrieved from .[1]
-
-
Magnesium/Methanol Reduction
-
Selective Hydride Reduction
-
Fluorine Stability in Reduction
-
General Reductive Amination & Reduction Context
-
Master Organic Chemistry. Reductive Amination and Hydride Reductions. Retrieved from .
-
Catalytic hydrogenation of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Application Note: High-Fidelity Catalytic Hydrogenation of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Executive Summary
This application note details the chemo-selective reduction of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (1 ) to Methyl 3-(2-amino-3-fluorophenyl)propanoate (2 ).
The transformation presents a classic competing selectivity challenge in heterogeneous catalysis: reducing a conjugated olefin without triggering the hydrogenolysis of the labile aryl-fluorine bond (hydrodefluorination) or inducing premature intramolecular cyclization (lactamization). This guide provides a self-validating protocol using Pt/C or controlled Pd/C systems to ensure >98% yield with <0.1% defluorinated impurity.
Reaction Engineering & Selectivity Logic
The Chemoselectivity Challenge
The substrate contains three reactive centers competing for the catalyst surface:
-
Alkene (
): The thermodynamic target. Rapid reduction desired. -
Aryl-Fluoride (
): Susceptible to hydrogenolysis ( ), particularly on Palladium surfaces at low pH or high temperatures. -
Amine (
): A catalyst poison. The lone pair can coordinate strongly to the metal surface, slowing turnover frequency (TOF).
Mechanistic Insight: While Palladium (Pd) is the standard for olefin reduction, it is also the most active metal for oxidative addition into aryl-halogen bonds. Platinum (Pt) is significantly less active toward hydrodehalogenation while retaining high activity for olefin saturation. Therefore, Pt/C is the recommended catalyst for highest fidelity. If Pd/C must be used (due to cost), it requires strict kinetic control (low temperature/pressure).
Pathway Analysis (Graphviz)
The following diagram illustrates the kinetic competition between the desired pathway and the critical impurities.
Figure 1: The primary reduction path (Green) competes with defluorination (Red) and cyclization (Yellow).
Optimized Experimental Protocol
Materials & Equipment
-
Substrate: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (Purity >98% HPLC).
-
Catalyst (Choice A - High Selectivity): 5% Pt/C (sulfided or wet type).
-
Catalyst (Choice B - Cost Effective): 5% Pd/C (50% water wet). Note: Requires stricter control.
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).[1] Avoid acidic solvents.
-
Hydrogen Source: Balloon (1 atm) or Low-Pressure Hydrogenator (3 bar).
Step-by-Step Procedure
Step 1: Preparation (Inerting)
-
Charge the reaction vessel with Substrate (1.0 equiv) .
-
Add Methanol (10 vol) . Stir until fully dissolved.
-
Note: If solubility is poor, use a THF/MeOH (1:1) mixture.
-
-
Catalyst Loading: Under a gentle nitrogen stream, carefully add 5 wt% Pt/C (calculated as 5-10% w/w relative to substrate).
-
Safety: Dry catalysts can ignite solvent vapors. Always use wet catalysts or add under inert gas.
-
Step 2: Hydrogenation
-
Seal the vessel and purge with Nitrogen (
) 3 cycles. -
Purge with Hydrogen (
) 3 cycles. -
Set internal temperature to 20–25°C . Do not heat.
-
Causality: Higher temperatures exponentially increase the rate of C-F bond cleavage (
for hydrogenolysis > for alkene reduction).
-
-
Stir vigorously (800+ rpm) under
atmosphere (1–3 bar).
Step 3: Self-Validating Endpoint (IPC)
-
Timepoint: Check HPLC at 1 hour.
-
Target: Substrate < 0.5% area.
-
Stop Condition: If Substrate < 0.5%, terminate immediately . Extended stirring promotes defluorination.
Step 4: Workup
-
Filter the mixture through a pad of Celite or a 0.45
m membrane to remove the catalyst.-
Warning: The filter cake is pyrophoric. Keep wet with water.
-
-
Rinse the cake with MeOH (2 vol).
-
Concentrate the filtrate under reduced pressure at < 40°C .
Data Summary & Troubleshooting
Solvent & Catalyst Screening Data
| Entry | Catalyst | Solvent | Pressure | Temp | Conversion (%) | Des-F Impurity (%) | Recommendation |
| 1 | 10% Pd/C | MeOH | 5 bar | 50°C | 100 | 4.5 | Fail (High Impurity) |
| 2 | 10% Pd/C | MeOH | 1 bar | 20°C | 100 | 0.8 | Acceptable |
| 3 | 5% Pt/C | MeOH | 3 bar | 25°C | 100 | < 0.05 | Optimal |
| 4 | Raney Ni | EtOH | 10 bar | 60°C | 85 | 0.2 | Slow / Harsh conditions |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (>5h) | Amine poisoning of catalyst. | Increase pressure to 5 bar OR add 1.0 eq of Acetic Acid (Risk: increases defluorination). |
| High Defluorination | Pd/C is too active; Local overheating. | Switch to Pt/C . Reduce pressure. Ensure efficient cooling. |
| Cyclized Product Found | Workup temperature too high. | Keep rotary evaporator bath < 40°C. Store product at 4°C. |
Analytical Control Strategy (HPLC)
To validate the process, use the following generic HPLC method parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 210 nm and 254 nm.
Relative Retention Times (RRT):
-
Des-Fluoro Impurity: ~0.85
-
Product (Target): 1.00
-
Substrate (SM): ~1.20 (Conjugation increases retention)
-
Lactam Impurity: ~0.90 (More polar than ester, less than acid)
Process Workflow Diagram
Figure 2: Step-by-step operational workflow with Critical Control Points (IPC).
References
-
Selectivity of Pt vs.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Application Note: Platinum on Carbon is widely cited for minimizing hydrogenolysis of aryl halides compared to Palladium.
-
Source:
-
Defluorination Mechanisms
- Grushin, V. V. (2004). "The Organometallic Chemistry of Carbon-Fluorine Bonds." Chemical Reviews, 104(3), 1629-1662.
-
Source:
-
General Protocol for Cinnamate Reduction
- Blaser, H. U., et al. (2003). "Industrial Application of Homogeneous Catalysis.
-
Source:
-
Vonoprazan Intermediate Chemistry (Contextual)
- While this specific acrylate is a general intermediate, similar fluoro-phenyl transformations are critical in the synthesis of Vonoprazan Fumar
- Patent: Takeda Pharmaceutical Co Ltd.
-
Source:
Sources
- 1. CN110028436B - Preparation method of Vonoprazan key intermediate - Google Patents [patents.google.com]
- 2. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
Applications of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate in medicinal chemistry
Application Note: Strategic Utilization of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate in Heterocyclic Synthesis
Executive Summary
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (CAS: Generic structure ref) represents a high-value "divergent node" in medicinal chemistry. Its unique substitution pattern—combining an ortho-amino group, a Michael acceptor (acrylate), and a strategically placed fluorine atom—makes it a lynchpin for accessing two privileged pharmacophores: 7-fluoroindoles and 8-fluoroquinolin-2(1H)-ones .
This guide details the protocols for leveraging this molecule to synthesize these core scaffolds, which are critical in the development of kinase inhibitors (e.g., c-Met, VEGFR), PARP inhibitors, and antibacterial agents. The "Fluoro-Switch" capability allows researchers to access distinct chemical space from a single precursor.
Chemical Profile & Reactivity Logic
-
Compound: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
-
Core Reactivity:
-
Electrophile: The
-carbon of the acrylate and the ester carbonyl. -
Nucleophile: The primary aniline amine.
-
Modulator: The C3-Fluorine atom exerts an inductive effect (-I), lowering the pKa of the aniline slightly compared to non-fluorinated analogs, while providing metabolic stability at a typically labile metabolic "soft spot" (C7 in indole, C8 in quinoline).
-
Divergent Synthesis Map
The following diagram illustrates the controlled divergence from the starting material into three distinct chemical spaces.
Figure 1: Divergent synthetic pathways available from the amino-acrylate precursor.
Application Module A: Synthesis of 8-Fluoroquinolin-2(1H)-one
Context: The 8-fluoroquinolin-2(1H)-one (8-fluorocarbostyril) scaffold is a key structural motif in modern drug design, particularly for improving metabolic stability against oxidative metabolism at the 8-position.
Mechanism: This transformation proceeds via an intramolecular aza-Michael addition followed by elimination, or direct thermal amidation of the ester by the amine, driven by the formation of the stable aromatic lactam system.
Protocol: Acid-Mediated Cyclization
Materials:
-
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (1.0 equiv)
-
Glacial Acetic Acid (AcOH) or Polyphosphoric Acid (PPA)
-
6N Hydrochloric Acid (HCl) (Optional additive)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting acrylate (1.0 mmol) in Glacial AcOH (5 mL/mmol).
-
Activation: Add catalytic concentrated HCl (0.1 mL/mmol) to facilitate ester activation.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor by TLC (EtOAc:Hexanes 1:1) for the disappearance of the fluorescent starting material and appearance of a lower Rf spot (lactam).-
Note: If using PPA, heat to
for 2 hours. PPA is more aggressive but yields are often higher for difficult substrates.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL/mmol). The product often precipitates as a solid.
-
If solid forms: Filter, wash with cold water and
, and dry under vacuum. -
If no precipitate: Neutralize with saturated
(Caution: Gas evolution) to pH 7, then extract with EtOAc ( ).
-
-
Purification: Recrystallize from Methanol/Ethanol. Column chromatography is rarely needed unless side products form.
Expected Yield: 75–90%
Application Module B: Synthesis of Methyl 7-Fluoroindole-2-carboxylate
Context: 7-Fluoroindoles are bioisosteres of indoles found in tryptophan but with altered electronic properties and lipophilicity. The 2-carboxylate handle allows for rapid diversification into amides or reduction to alcohols.
Mechanism: Unlike the spontaneous cyclization to quinolones, forming the indole requires forming a bond between the nitrogen and the
Protocol: Pd-Catalyzed Oxidative Cyclization
Materials:
-
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (1.0 equiv)
- (5–10 mol%)
- (2.0 equiv) as oxidant
-
Solvent: DMF or DMAc (Dimethylacetamide)
Step-by-Step Methodology:
-
Setup: In a dry pressure tube or Schlenk flask, combine the acrylate (1.0 mmol),
(11 mg, 0.05 mmol), and (363 mg, 2.0 mmol). -
Solvent: Add anhydrous DMF (5 mL) under an argon atmosphere.
-
Reaction: Seal the vessel and heat to
for 12–16 hours.-
Critical Control Point: Oxygen atmosphere (balloon) can sometimes replace stoichiometric Copper, but Copper is more reliable for small-scale optimization.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and wash with 10% aqueous
(to remove Copper salts) followed by brine. -
Dry organic layer over
.
-
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient 90:10 to 70:30). The indole is typically less polar than the quinolone byproduct.
Expected Yield: 50–70% (Note: Competitive formation of quinolone is the main challenge; maintain strictly anhydrous conditions to favor indole).
Comparative Data Analysis
The following table summarizes the physical and spectral differences between the divergent products, aiding in rapid identification.
| Feature | Starting Material | 8-Fluoroquinolin-2(1H)-one | Methyl 7-fluoroindole-2-carboxylate |
| Formula | |||
| MW | 211.2 | 163.1 | 193.2 |
| Reaction | N/A | Cyclization (-MeOH) | Oxidative Cyclization (-2H) |
| 1H NMR Key | Doublet | Doublet | Singlet |
| Fluorescence | High (Blue) | Very High (Blue/Green) | Moderate (UV active) |
| Typical Yield | N/A | >80% | 50–70% |
References
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Royal Society of Chemistry. [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]
-
Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated Antikinetoplastid Molecules. European Journal of Medicinal Chemistry. [Link]
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. [Link][1][2]
-
Synthesis of 2-substituted indoles via Pd-catalyzed cyclization. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Improving yield of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate synthesis
The following guide serves as a specialized Technical Support Center for optimizing the synthesis of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate .
This guide prioritizes the Nitro-Aldehyde (Wittig/HWE) Route as the primary recommendation for high-yield synthesis due to its superior regiocontrol and scalability compared to the Heck coupling of free anilines.
Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Guide
Diagnostic Workflow & Route Selection
Before troubleshooting specific steps, confirm your synthetic strategy. We categorize issues based on the two dominant pathways: Route A (Nitro-Reduction) and Route B (Heck Coupling) .
Route Decision Matrix
Use the following logic to determine if you are on the optimal path.
Figure 1: Strategic Decision Tree. Route A is preferred for purity and yield. Route B requires strict catalyst control.
Troubleshooting Route A: The Nitro-Aldehyde Pathway (Recommended)
Workflow: 2-Nitro-3-fluorobenzaldehyde + Methyl (triphenylphosphoranylidene)acetate
Issue 1: Low E-Selectivity in the Condensation Step
User Report: "I am getting a mixture of E and Z isomers (60:40) after the Wittig reaction."
Root Cause: Stabilized ylides (like methyl (triphenylphosphoranylidene)acetate) generally favor the E-isomer, but the ortho-fluoro substituent can create dipole interactions that destabilize the transition state, eroding selectivity.
Solution Protocol: Switch to the Horner-Wadsworth-Emmons (HWE) reaction, which is thermodynamically controlled to favor the E-isomer.
-
Reagent: Use Trimethyl phosphonoacetate + NaH (or LiHMDS).
-
Solvent: THF (anhydrous).
-
Temperature: Run the deprotonation at 0°C, then add the aldehyde and warm to Room Temperature (RT).
-
Additives: If Z-isomer persists, add LiCl (Masamune-Roush conditions) to tighten the chelation in the transition state.
Issue 2: "Disappearing" Double Bond (Over-Reduction)
User Report: "After reducing the nitro group with H2/Pd-C, the mass spec shows M+2. The acrylate double bond was reduced to a propanoate."
Root Cause: Standard catalytic hydrogenation (Pd/C, PtO2) is non-chemoselective; it reduces both the nitro group and the conjugated alkene.
Solution Protocol: Chemoselective Reduction You must use a metal-mediated reduction that targets the nitro group via single-electron transfer (SET) mechanisms, which leave the alkene intact.
Recommended Method: Iron/Acetic Acid (Bechamp Reduction)
-
Mechanism: Fe(0) donates electrons to the nitro group in acidic media. The alkene is electronically distinct and generally inert to Fe(0) under these conditions.
Step-by-Step Protocol:
-
Dissolve the Nitro-Acrylate intermediate (1.0 equiv) in Ethanol/Acetic Acid (5:1) .
-
Add Iron Powder (5.0 equiv, <325 mesh).
-
Heat to 60–70°C with vigorous stirring for 2–4 hours.
-
Monitor: TLC will show the disappearance of the non-polar nitro compound and the appearance of the fluorescent amino spot.
-
Workup: Filter through Celite while hot (critical to remove iron oxides). Concentrate and neutralize with NaHCO3.
Alternative Method (If acid-sensitive): Use SnCl2·2H2O (5.0 equiv) in Ethanol at 70°C.
Comparison of Reduction Agents:
| Reagent | Chemoselectivity (Nitro vs. Alkene) | Yield Potential | Workup Difficulty |
| H2 / Pd-C | Poor (Reduces both) | Low (for target) | Easy |
| H2 / Lindlar | Moderate | Moderate | Easy |
| Fe / AcOH | Excellent | High (>85%) | Moderate (Iron waste) |
| SnCl2 / EtOH | Excellent | High (>80%) | Difficult (Tin emulsions) |
| Zn / NH4Cl | Good | Moderate | Easy |
Troubleshooting Route B: The Heck Coupling
Workflow: 2-Bromo-6-fluoroaniline + Methyl Acrylate
Issue 3: Low Conversion / Catalyst Death
User Report: "The reaction turns black immediately and stalls at 20% conversion. I am using Pd(OAc)2."
Root Cause: The free amino group (-NH2) is a potent ligand. It coordinates to the Palladium center, displacing the phosphine ligands or blocking the coordination site for the alkene, effectively "poisoning" the catalyst. Additionally, the ortho-fluoro group creates steric bulk.
Solution Protocol:
-
Protect the Amine (Highly Recommended):
-
Ligand-Free "Jeffery" Conditions (If protection is impossible):
-
Catalyst: Pd(OAc)2 (5-10 mol%).
-
Base: NaHCO3 or K2CO3 (solid bases are preferred).
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv).
-
Solvent: DMF or DMAc.
-
Mechanism: TBAB stabilizes the Pd nanoparticles (colloidal Pd) which act as the active catalytic species, preventing aggregation despite the amine presence.
-
Purification & Stability Guide
User Report: "The product is an oil that turns dark brown upon standing."
Stability Note: Amino-acrylates are electron-rich systems (push-pull systems: Amino pushes, Ester pulls). They are prone to:
-
Oxidation: The aniline nitrogen oxidizes in air (browning).
-
Polymerization: Light or radical initiators can trigger the acrylate.
Purification Protocol:
-
Avoid Acidic Silica: The amino group can streak on silica gel. Pre-treat the silica column with 1% Triethylamine in Hexanes before loading.
-
Eluent: Use Hexanes/Ethyl Acetate.[3] The amino product is usually fluorescent under UV (365 nm), aiding detection.
-
Storage: Store the purified solid/oil under Nitrogen/Argon at -20°C, protected from light (amber vial).
Mechanistic Visualization: Chemoselective Reduction[4]
Understanding why Iron works prevents experimental errors.
Figure 2: Mechanism of Fe/AcOH Reduction. The selectivity arises because the redox potential of Fe(0) is sufficient to reduce the Nitro group (-0.4 V to -0.9 V) but insufficient to reduce the isolated acrylate C=C bond in this protic environment.
References
-
Wittig/HWE Selectivity
-
Ma, J., et al. "Synthesis of Methyl (E)-3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate." Molbank, 2026. Link
- Context: Demonstrates the use of stabilized ylides for acryl
-
- Chemoselective Reduction (Fe/AcOH)
-
Heck Reaction of Anilines
-
Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev., 2000. Link
- Context: details the poisoning effect of free amines and the necessity of "Jeffery conditions" (TBAB additives).
-
- Target Molecule Context (Indole Synthesis)
Sources
Technical Support Center: Purification of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
[1]
Product Identification:
-
Chemical Name: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
-
Target Isomer: Trans (E) isomer
-
Key Functional Groups:
-unsaturated ester, primary aniline (ortho-substituted), aryl fluoride. -
Critical Stability Risk: Potential for intramolecular cyclization to 8-fluoroquinolin-2(1H)-one under thermal or catalytic stress.
Section 1: Quick Reference Data
Table 1: Solubility & Solvent Compatibility Profile (Estimated) Use this table to select solvents for extraction and crystallization.
| Solvent System | Solubility Status | Application | Notes |
| Dichloromethane (DCM) | High | Extraction / Loading | Good for dissolving crude oils. |
| Ethyl Acetate (EtOAc) | Moderate-High | Extraction / Mobile Phase | Primary solvent for silica chromatography. |
| Hexanes / Heptane | Low | Anti-solvent | Used to crash out the product or wash crystals. |
| Methanol / Ethanol | Moderate (Warm) | Recrystallization | Good solubility when hot; poor when cold. |
| Water | Insoluble | Wash | Used to remove inorganic salts. |
| Acidic Water (pH < 4) | Soluble (Salt formation) | AVOID | Risk of protonating aniline; may catalyze cyclization. |
Section 2: Troubleshooting & Optimization (Q&A)
Category A: Isolation & Crystallization Issues
Q1: My crude product is a dark, viscous oil that refuses to crystallize. How can I induce solidification? Diagnosis: This "oiling out" is common in amino-cinnamates due to trace solvent retention or impurities (specifically Z-isomer or Pd-catalyst residues) disrupting the crystal lattice. Protocol:
-
Solvent Swap: Dissolve the oil in a minimum amount of warm MTBE (Methyl tert-butyl ether) or Ethanol .
-
Anti-solvent Addition: Dropwise add n-Heptane until the solution turns slightly cloudy.
-
Seed: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula to create nucleation sites.
-
Thermal Cycle: Cool slowly to 0°C. Do not freeze rapidly, as this traps impurities.
Q2: I see two spots on TLC with very similar Rf values. Is this the E/Z isomer mixture? Diagnosis: Yes. The Z-isomer (cis) is a common byproduct of Wittig/Horner-Wadsworth-Emmons or Heck reactions.
-
Spot A (Higher Rf): Typically the (E)-isomer (less polar due to lack of intramolecular H-bonding in the trans state compared to potential internal bonding in Z, though this varies by solvent system).
-
Spot B (Lower Rf): Typically the (Z)-isomer. Resolution:
-
Chromatography: Use a gradient of Hexane:EtOAc (90:10 to 70:30) . The isomers usually separate well on standard silica gel.
-
Isomerization: If the Z-content is high (>20%), treat the mixture with catalytic Iodine (
) in DCM under light for 2 hours to thermodynamically equilibrate to the more stable E-isomer before purification.
Category B: Chemical Stability & Side Reactions
Q3: My product yield drops during hot recrystallization, and a new insoluble solid appears. What is happening? Diagnosis: You are likely triggering intramolecular lactamization . The ortho-amino group attacks the ester carbonyl, expelling methanol and forming 8-fluoroquinolin-2(1H)-one . Prevention:
-
Limit Heat: Do not exceed 60°C during solvent removal.
-
Avoid Acid/Base: Ensure your crude is neutral. Even weak acids (silica gel acidity) or bases (residual carbonate) catalyze this cyclization.
-
Buffer Silica: If purifying by column, pre-wash the silica column with 1% Triethylamine in Hexane to neutralize acidic sites.
Category C: Impurity Scavenging
Q4: The product remains grey/brown even after a column. How do I remove the Palladium? Diagnosis: Residual Palladium (from Heck/Suzuki couplings) binds tightly to the aniline nitrogen. Protocol:
-
Dissolve product in THF or EtOAc.[1]
-
Add SiliaMetS® Thiol or activated charcoal (10-20 wt% relative to product).
-
Stir at 40°C for 1 hour.
-
Filter through a Celite® pad. The filtrate should be pale yellow or off-white.
Section 3: Experimental Workflows (Visualized)
Workflow 1: Purification Decision Tree
Use this logic flow to determine the optimal purification route based on crude purity.
Caption: Decision logic for selecting between crystallization, chromatography, and scavenging based on impurity profile.
Section 4: Detailed Experimental Protocols
Protocol A: Flash Column Chromatography (Standard)
Best for separating the product from unreacted starting materials and non-polar impurities.
-
Stationary Phase: Silica Gel 60 (230-400 mesh). Note: Pre-treat with 1%
in Hexane if acid-sensitivity is suspected. -
Column Loading: Dissolve crude in a minimum volume of DCM. Load onto the column.
-
Mobile Phase Gradient:
-
0–5 min: 100% Hexane (Elutes non-polar impurities).
-
5–20 min: 0%
20% EtOAc in Hexane (Product typically elutes ~15-20% EtOAc). -
20–30 min: 20%
40% EtOAc (Elutes polar impurities/Z-isomer).
-
-
Detection: UV at 254 nm (Strong absorption due to conjugation).
Protocol B: Pd Scavenging (If Heck Reaction used)
Essential for pharmaceutical applications to meet ppm limits.
-
Dissolve 10 g of crude material in 100 mL Ethyl Acetate.
-
Add 1.0 g of SiliaMetS® Thiol (or equivalent metal scavenger).
-
Stir at 40°C for 2 hours.
-
Filter through a pad of Celite 545.
-
Concentrate the filtrate to obtain a lighter-colored solid.
References
Technical Support Center: Recrystallization of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Welcome to the Technical Support Center for the purification of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate . This guide is engineered for researchers and drug development professionals requiring high-purity intermediates.
The target molecule possesses a unique amphiphilic profile: a polar, hydrogen-bonding primary amine, a dipole-heavy methyl acrylate ester, and a lipophilic fluorinated aromatic ring. Because of these competing physicochemical properties, standard single-solvent recrystallization often fails. This guide provides field-proven, mixed-solvent methodologies, troubleshooting FAQs, and self-validating protocols to ensure optimal crystal lattice formation.
Solvent Selection Matrix
Selecting the correct solvent system is dictated by the specific impurity profile of your crude mixture. The table below synthesizes the quantitative and qualitative data for the most effective solvent systems for fluorinated aminocinnamates and acrylates[1],[2].
| Solvent System (Good / Poor) | Polarity Profile | Boiling Point Range (°C) | Ideal Use Case & Causality | Expected Yield / Purity |
| Ethyl Acetate / Hexanes | Medium / Non-polar | 68 - 77 | Standard Normal Phase: EtOAc solvates the ester/amine via dipole interactions; Hexane forces the lipophilic fluoro-aromatic ring out of solution. Best for removing polar byproducts. | 75-85% Yield >98% Purity |
| Ethanol / Water | Polar / Highly Polar | 78 - 100 | H-Bonding Phase: EtOH solvates via hydrogen bonding. Water acts as a highly polar anti-solvent. Best for crashing out highly lipophilic unreacted starting materials[3]. | 60-70% Yield >99% Purity |
| Dichloromethane / Heptane | Medium / Non-polar | 40 - 98 | Low-Temp Phase: Used specifically when the compound "oils out" at higher temperatures. The low BP of DCM prevents supersaturation above the compound's melting point. | 80-90% Yield >95% Purity |
Decision Workflow
Caption: Decision matrix for selecting the optimal recrystallization solvent system.
Troubleshooting Guides & FAQs
Q1: Why is my compound "oiling out" instead of forming a crystalline solid? A1: Oiling out is a frequent issue with acrylate esters. It occurs when the temperature at which the solution becomes saturated is higher than the melting point of the compound. Instead of forming a solid crystal lattice, the compound separates as a super-cooled liquid phase. Fix: Switch to a solvent system with a lower boiling point (e.g., Dichloromethane/Heptane). Alternatively, allow the Ethyl Acetate solution to cool to room temperature before adding the Hexanes anti-solvent, and seed the solution with a pure crystal to bypass the oiling phase[2].
Q2: How do I choose between the EtOAc/Hexanes and EtOH/Water systems? A2: The choice depends entirely on the causality of your impurities. If your impurities are highly lipophilic (e.g., unreacted fluorinated starting materials), EtOH/Water is superior. The lipophilic impurities will either remain insoluble during the hot EtOH phase (allowing for hot filtration) or remain suspended while the polar product selectively crystallizes[3],[4]. If your impurities are polar (e.g., hydrolyzed acid byproducts), EtOAc/Hexanes is preferred because the polar impurities will remain dissolved in the mother liquor[1].
Q3: My crude product is dark brown. Will recrystallization alone fix this? A3: Unlikely. Highly colored impurities in aniline derivatives are often polymeric or oxidized byproducts. Recrystallization alone may trap these chromophores within the crystal lattice. You must pre-treat the hot solution with activated carbon (e.g., Norit) to adsorb these polymeric species, followed by a hot filtration before initiating the cooling phase[4].
Q4: The compound isn't dissolving in the hot solvent. Should I keep adding more? A4: No. Adding excessive solvent will drastically reduce your final recovery yield. First, ensure your solvent is at a rolling boil. If the solid still does not dissolve, it means either your chosen "good" solvent is incorrect for this specific impurity profile, or the insoluble mass is an inorganic salt byproduct. Self-Validation: Perform a hot filtration. If the filtrate yields crystals upon cooling, the insoluble mass was a salt impurity. If no crystals form, switch to a stronger hydrogen-bonding solvent like Ethanol[3].
Experimental Protocols
Protocol A: Ethyl Acetate / Hexanes (Anti-Solvent Addition)
This is the standard normal-phase protocol for isolating cinnamates and acrylates[1],[2].
-
Dissolution: Place the crude Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate in an Erlenmeyer flask. Add boiling Ethyl Acetate dropwise while swirling until the solid just dissolves.
-
Self-Validation Step: If the solid does not dissolve after adding 10 mL of EtOAc per gram of crude, the remaining solid is likely an inorganic impurity. Perform a hot gravity filtration.
-
-
Anti-Solvent Addition: Keep the solution at a gentle boil. Slowly add hot Hexanes dropwise. Continue adding until the solution becomes persistently cloudy.
-
Equilibration: Add 1-2 drops of hot Ethyl Acetate until the solution turns perfectly clear again. This guarantees the solution is exactly at the saturation point.
-
Controlled Cooling: Remove the flask from the heat source. Place it on a non-conductive surface (like a cork ring) and allow it to cool undisturbed to room temperature.
-
Isolation: Once crystal formation is complete at room temperature, place the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold Hexanes.
Protocol B: Ethanol / Water (Temperature-Gradient Cooling)
This protocol leverages hydrogen bonding and is highly effective for removing lipophilic impurities from substituted anilines[3],[4].
-
Dissolution: Suspend the crude compound in minimal boiling absolute Ethanol.
-
Saturation: Slowly add hot deionized water dropwise to the boiling ethanol solution until it becomes slightly cloudy, indicating the saturation point has been reached[3].
-
Clarification: Add a few drops of hot Ethanol to redissolve the precipitate and obtain a clear solution[3]. Self-Validation Step: If the solution does not clarify with 5 drops of EtOH, you have oiled out. Reheat and add more EtOH until clear.
-
Cooling & Isolation: Allow the flask to cool slowly to room temperature. The primary amine and ester groups will form a rigid lattice as the dielectric constant of the cooling solvent shifts. Cool in an ice bath, filter, and wash with an ice-cold 10% EtOH/Water mixture.
Recrystallization Workflow Visualization
Caption: Step-by-step workflow for mixed-solvent recrystallization.
References
-
Science Alert. "Antimicrobial Activity of Cinnamomum impressicostatum and C. pubescens and Bioassay-Guided Isolation of Bioactive (E)-Methyl Cinnamate". URL:[Link]
-
Organic Syntheses. "SALICYL-o-TOLUIDE". URL:[Link]
- Google Patents. "US6413995B1 - Cinnamamide derivatives and drug compositions containing the same".
Sources
Stability and storage conditions for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Executive Summary & Compound Profile
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is a specialized intermediate, notably utilized in the synthesis of antiviral agents such as Letermovir.[1] Its structure features a cinnamate backbone (susceptible to photoisomerization), a primary aniline (susceptible to oxidation), and a methyl ester (susceptible to hydrolysis).
Due to this trifecta of reactive functional groups, this compound requires a rigorous storage protocol to maintain purity >98%. The following guide synthesizes field data from analogous aminocinnamates and specific handling requirements for fluorinated aniline derivatives.
Physicochemical Data Table
| Property | Value | Critical Note |
| CAS Number | 690664-20-1 | Verified Identifier [1, 3] |
| Molecular Formula | C₁₀H₁₀FNO₂ | MW: 195.19 g/mol |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water |
| Reactivity | Light & Air Sensitive | E/Z Isomerization risk |
Core Storage Protocols (The "Golden Standard")
To guarantee the integrity of your reference material or synthetic intermediate, you must control three variables: Oxidation, Hydrolysis, and Isomerization.
Q: What are the optimal long-term storage conditions?
A: Store the solid substance at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen) , strictly protected from light.
-
Why 2–8°C? Thermal energy accelerates the autoxidation of the electron-rich amino group. While -20°C is acceptable, it is often unnecessary for cinnamates unless stored for >1 year.
-
Why Inert Gas? The 2-amino group is prone to forming radical cations in the presence of atmospheric oxygen, leading to polymerization and "browning" (formation of azo/azoxy oligomers) [5].
-
Why Dark? The conjugated alkene system (acrylate double bond) can undergo E-to-Z photoisomerization upon exposure to UV or broad-spectrum light, altering the compound's biological activity and melting point [1, 17].
Q: Can I store this compound in solution?
A: Not recommended for long-term storage (>24 hours). If you must store a stock solution:
-
Solvent: Use anhydrous DMSO or Acetonitrile . Avoid alcohols (Methanol/Ethanol) for prolonged periods to prevent transesterification.
-
Conditions: Store at -20°C in amber vials with PTFE-lined caps.
-
Shelf Life: Maximum 1 week. The ester bond is susceptible to hydrolysis if the solvent absorbs atmospheric moisture.
Stability Troubleshooting Guide
Issue 1: Discoloration (Browning/Reddening)
User Question: "My white powder has turned a dark tan/brown color after 2 weeks on the bench. Is it still usable?"
Technical Diagnosis: This indicates oxidative degradation of the aniline moiety.
-
Mechanism: Atmospheric oxygen attacks the free amine, creating N-oxide impurities and coupled diazo species.
-
Resolution: Check purity via HPLC. If purity is >95%, you may repurify via recrystallization (typically from EtOH/Heptane). If <90%, discard.
-
Prevention: Always purge the headspace of the vial with Argon after every use.
Issue 2: Melting Point Depression
User Question: "The literature MP is distinct, but my sample melts over a broad range 10°C lower. Why?"
Technical Diagnosis: This is a classic sign of Photoisomerization (E
-
Mechanism: The E-isomer (trans) is thermodynamically more stable. UV light exposure converts it to the Z-isomer (cis), which acts as an impurity, depressing the melting point lattice. Alternatively, moisture ingress may have hydrolyzed the methyl ester to the carboxylic acid.
-
Validation Step: Run a ¹H-NMR.[2]
-
Isomerization: Check the coupling constant (
) of the vinylic protons. E-isomers typically show Hz; Z-isomers show Hz. -
Hydrolysis: Look for the disappearance of the methyl singlet (~3.7-3.8 ppm) and appearance of a broad acid peak.
-
Experimental Workflow & Handling
The following diagram illustrates the decision matrix for handling this compound to prevent degradation during experimental workflows.
Figure 1: Decision matrix for the receipt, inspection, and storage of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate to ensure experimental reproducibility.
Degradation Pathways Analysis
Understanding how the molecule breaks down allows you to prevent it.
Figure 2: Primary degradation pathways. Note that hydrolysis is catalyzed by extremes in pH, while oxidation and isomerization are environmental.
FAQ: Application Specifics
Q: I am using this for a Heck Reaction. Does the "E" geometry matter? A: Yes. The geometry of the double bond is preserved in many palladium-catalyzed cross-couplings. Starting with a mixture of E/Z isomers (due to poor storage) can lead to a mixture of stereoisomers in your final drug candidate, complicating purification [1, 12].
Q: Can I lyophilize this compound from water/acetonitrile? A: Proceed with caution. While acetonitrile is safe, prolonged exposure to water during the freezing phase can induce hydrolysis of the methyl ester. It is safer to rotary evaporate using anhydrous solvents or use a vacuum desiccator for solid drying.
References
-
Molaid Chemicals. (2024). Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate Properties and Synthesis. Retrieved from [Link]
-
National Institutes of Health (PMC). (2015). Stability of 2-Aminopyrimidine Derivatives and Hemiaminals.[3] (Mechanistic insight into amino-group stability). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting the Purification of Crude Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating polyfunctional molecules. Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate presents a unique triad of purification challenges:
-
Aniline Basicity: The primary amine interacts irreversibly with acidic chromatography media.
-
Acrylate Reactivity: The Michael acceptor is highly susceptible to premature free-radical polymerization.
-
Heavy Metal Contamination: Because this scaffold is almost exclusively synthesized via a palladium-catalyzed Heck cross-coupling reaction, it suffers from stubborn heavy metal retention.
This guide provides field-proven, causality-driven methodologies to isolate this compound with high purity and yield, ensuring your workflows are robust and self-validating.
Purification Workflow Overview
Sequential purification workflow for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate.
Section 1: Chromatography & Aniline Tailing
Q: Why does my product streak severely on silica gel, leading to poor recovery and mixed fractions? A: The target molecule contains a primary aniline moiety. While the fluorine atom at the 3-position exerts an inductive electron-withdrawing effect that slightly reduces the amine's basicity, the molecule remains basic enough to interact strongly with the acidic silanol groups (Si-O-H) present on the surface of standard silica gel.
-
The Causality: This strong hydrogen bonding and proton transfer disrupt the equilibrium of the partitioning process. Instead of moving smoothly with the mobile phase, the compound binds irreversibly to acidic sites, resulting in a "tailing" or streaking spot on TLC and broad, asymmetric peaks during column chromatography[1].
-
The Solution: Neutralize the stationary phase by incorporating a basic modifier into your mobile phase. Adding 0.1–2% triethylamine (TEA) or a few drops of ammonia to the eluent effectively caps the acidic silanol sites, allowing the aniline derivative to elute symmetrically[1].
Section 2: Palladium Catalyst Removal
Q: My synthesized product is heavily contaminated with palladium (dark coloration, >500 ppm Pd). How can I reduce this to pharmaceutically acceptable limits (<10 ppm)? A: Residual palladium is a ubiquitous impurity in Heck couplings. The aniline nitrogen and the acrylate double bond can both coordinate with Pd, making it exceptionally stubborn to remove by simple liquid-liquid extraction.
-
The Causality: Palladium agglomerates and forms stable complexes with electron-rich functional groups. While bulk, agglomerated Pd(0) can be removed by physical size exclusion (filtration through a Celite® pad), soluble Pd(II) species and fine colloids remain dissolved in the organic phase[2].
-
The Solution: Employ a solid-supported metal scavenger, specifically a thiol-functionalized silica (e.g., SiliaMetS® Thiol). The strong, soft-soft chemisorption interaction between the sulfur atoms and palladium outcompetes the coordination from the aniline/acrylate, effectively sequestering the metal without trapping your product[3][4].
Section 3: Acrylate Stability & Polymerization Prevention
Q: During solvent evaporation, my purified fractions turn into an insoluble, viscous gel. What is happening and how do I prevent it? A: The product contains a terminal acrylate group, which is highly susceptible to free-radical polymerization.
-
The Causality: When the solvent is removed and the molecule is concentrated, the physical proximity of the reactive double bonds increases. Exposure to heat during rotary evaporation provides the activation energy for radical formation, while trace metals (like residual Pd) or UV light can act as radical initiators[5][6].
-
The Solution: Never evaporate the purified fractions to absolute dryness under high heat. Maintain the water bath temperature strictly below 35°C during rotary evaporation[5]. If the compound must be stored, keep it in an opaque container to block UV light, and ensure it is stored with a headspace of air containing 5-21% oxygen, as standard phenolic inhibitors require oxygen to function effectively[5].
Section 4: Quantitative Data Summary
To aid in your experimental design, the following table synthesizes the expected performance metrics of the sequential purification steps required for this molecule.
| Purification Stage | Target Impurity | Mechanism of Action | Typical Impurity Reduction | Product Yield Retention | Processing Time |
| Celite® Filtration | Bulk Pd(0) & Salts | Physical size exclusion of agglomerates | ~10,000 ppm → ~1,000 ppm | >98% | < 1 hour |
| Thiol-Silica Scavenging | Soluble Pd(II) complexes | Chemisorption via soft-soft S-Pd covalent interaction | ~1,000 ppm → < 10 ppm | 90 - 95% | 4 - 16 hours |
| TEA-Modified Silica Gel | Regioisomers & Organics | Differential partitioning with acidic silanol capping | Baseline separation achieved | 85 - 90% | 2 - 4 hours |
| Low-Temp Evaporation | Polymerized byproducts | Thermal control prevents free-radical initiation | N/A (Prevents formation) | >95% | 1 - 2 hours |
Section 5: Validated Experimental Protocols
Protocol 1: Two-Stage Palladium Scavenging
This protocol ensures the removal of both bulk and soluble palladium prior to chromatography, preventing column fouling and product degradation.
-
Dissolution: Dissolve the crude Heck reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Stage 1 (Bulk Removal): Prepare a 2 cm thick pad of Celite® on a sintered glass crucible. Pass the crude solution through the pad under vacuum. Wash the pad with 2 column volumes of fresh solvent[7].
-
Stage 2 (Scavenging): Transfer the filtrate to a round-bottom flask. Add a thiol-based silica scavenger at 5-10 wt% relative to the theoretical mass of the crude product[4].
-
Agitation: Stir the heterogeneous mixture at room temperature for 4 to 16 hours. Do not heat above 35°C to protect the acrylate.
-
Filtration: Filter the mixture through a fresh pad of Celite® or a fine glass frit to remove the silica scavenger.
-
Self-Validation Check: The success of Stage 1 is validated by a visual shift from an opaque black suspension to a translucent dark brown solution. Stage 2 is validated by the solution turning pale yellow. Final validation requires ICP-MS analysis of a 100 µL aliquot to confirm Pd levels are <10 ppm before proceeding to chromatography.
Protocol 2: Triethylamine-Conditioned Silica Gel Chromatography
This protocol resolves the aniline tailing issue, ensuring sharp peaks and high recovery.
-
TLC Optimization: Test your target solvent system (e.g., Hexanes/EtOAc) with and without 1% TEA. Select the system yielding an Rf of 0.2–0.4 for the target compound[1].
-
Column Packing (Wet Slurry Method): Prepare a slurry of silica gel in the initial mobile phase containing 1% TEA. Pour the slurry into the column and allow it to settle, ensuring the basic modifier thoroughly coats the stationary phase[1].
-
Loading: Dissolve the Pd-scavenged crude mixture from Protocol 1 in a minimum volume of the eluent. Apply it evenly to the top of the silica bed.
-
Elution & Concentration: Elute the column using the TEA-modified solvent system. Collect fractions and concentrate them using a rotary evaporator with the water bath set strictly below 35°C to prevent acrylate polymerization[5].
-
Self-Validation Check: Before loading the bulk mixture, run a 2D-TLC. Spot the crude mixture, elute with the standard solvent, dry the plate, rotate 90 degrees, and elute with the TEA-modified solvent. A shift from a streaked diagonal line to a tight, symmetrical spot confirms the neutralization of silanol interactions, validating the mobile phase choice before committing the entire batch.
References
- Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem URL
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications (Organic Process Research & Development)
- Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures - Benchchem URL
- preventing premature polymerization of 1-Naphthyl acrylate - Benchchem URL
Sources
Technical Support Hub: Stability & Handling of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
[1]
Product Code: M-AFPA-2E (Internal Designation) CAS: 690664-20-1 Chemical Name: Methyl (2E)-3-(2-amino-3-fluorophenyl)prop-2-enoate[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate , a critical intermediate often employed in the synthesis of fluorinated quinolines, dihydroquinazolines (e.g., Letermovir precursors), and P-CABs (Potassium-Competitive Acid Blockers).[1]
The Core Challenge: While methyl esters are ostensibly stable, the presence of the ortho-amino group creates a "push-pull" electronic system.[1] This molecule is not just moisture-sensitive in the traditional sense (hydrolysis); it is chemically restless .[1] The proximity of the nucleophilic amine to the electrophilic acrylate tail makes it susceptible to:
-
Premature Cyclization: Slow conversion to quinolinone derivatives even in solid state if moisture/acid traces are present.[1]
-
Oxidative Degradation: The electron-rich fluoro-aniline moiety is prone to oxidation, accelerated by humid air, leading to "browning" and tar formation.[1]
-
Hydrolysis: Moisture can cleave the methyl ester, generating the carboxylic acid, which drastically alters stoichiometry in subsequent metal-catalyzed cross-couplings.
This guide provides the protocols necessary to maintain >99% purity.
Module 1: Storage & Environmental Control
Status: Passive Defense Objective: Prevent thermodynamic degradation during dormancy.
The "Dry-Cold-Dark" Triad
Do not store this compound at room temperature for periods exceeding 48 hours.[1]
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of auto-cyclization and amine oxidation.[1] |
| Atmosphere | Argon or Nitrogen | Displaces O₂ (prevents N-oxide formation) and H₂O (prevents hydrolysis).[1] |
| Desiccant | P₂O₅ or Activated Silica | Primary amines are basic; avoid acidic desiccants if direct contact is possible.[1] Use P₂O₅ in a separate boat within a secondary container. |
| Container | Amber Glass + Parafilm | Blocks UV light (prevents E-to-Z photo-isomerization).[1] |
Visualizing the Storage Workflow
Figure 1: Recommended storage workflow to minimize freeze-thaw cycles and moisture ingress.
Module 2: Operational Handling (Weighing & Transfer)
Status: Active Defense Objective: Prevent hygroscopic clumping and surface hydrolysis during experiment setup.
The "2-Minute Rule"
If the compound is exposed to ambient air (RH >40%) for more than 2 minutes, surface hydrolysis initiates.[1]
Protocol A: The Glovebox Standard (Recommended)
-
Atmosphere: N₂ (<10 ppm O₂, <10 ppm H₂O).[1]
-
Tools: Anti-static gun (fluorinated anilines are often static-prone powders).[1]
-
Procedure: Weigh directly into the reaction vessel. Do not use weighing boats that require secondary transfer.[1]
Protocol B: The Schlenk Technique (Benchtop)
If a glovebox is unavailable, use this strict Schlenk protocol:
-
Equilibrate: Allow the sealed vial to warm to Room Temperature (RT) before opening. Critical: Opening a cold vial condenses atmospheric water immediately onto the solid.[1]
-
Purge: Place the vial under a funnel delivering a gentle stream of dry Nitrogen.
-
Transfer: Use a pre-dried spatula.[1] Transfer quickly into a pre-purged reaction flask.
-
Reseal: Immediately flush the source vial with Argon and reseal with Parafilm.[1]
Module 3: Troubleshooting & Diagnostics
Status: Reaction Rescue Objective: Identify if moisture has compromised your reagent.[1]
Common Failure Modes
Q1: The off-white powder has turned yellow/brown. Is it usable?
-
Diagnosis: This indicates N-oxidation of the aniline moiety.[1]
-
Impact: If the color is light yellow, the impurity is likely <2%. Purify via short silica plug filtration (eluent: Hexane/EtOAc).[1] If brown/tarry, significant degradation has occurred; recrystallization is required.[1]
-
Cause: Exposure to air (O₂) + Moisture.[1]
Q2: My reaction yield is low, and I see a new peak at RRT 0.85 on HPLC.
-
Diagnosis: Ester Hydrolysis .[1]
-
Mechanism: Water attacks the methyl ester, forming the free acid ((2E)-3-(2-amino-3-fluorophenyl)acrylic acid).[1]
-
Consequence: The free acid may decarboxylate under high heat or poison palladium catalysts by coordinating too strongly.[1]
Q3: I see a peak with Mass M-32 (Loss of Methanol).
-
Diagnosis: Premature Lactamization .[1]
-
Mechanism: The amine attacks the ester intramolecularly, releasing methanol and forming the quinolinone core before the intended reaction conditions are met.
-
Cause: Storage at RT or presence of trace acid/base catalysts in the vial.
Degradation Pathway Analysis
Figure 2: Primary degradation pathways.[1] Moisture acts as a direct reactant (Hydrolysis) and a catalyst for Cyclization.
Module 4: Analytical Verification (QC)
Before committing this reagent to a GMP step or expensive synthesis, validate its integrity.[1]
| Method | Observation | Pass Criteria |
| 1H NMR (DMSO-d6) | Check Methyl Singlet (~3.7 ppm) | Integral = 3.0H vs. Aromatic protons.[1] Loss indicates hydrolysis/cyclization.[1] |
| 1H NMR (Geometry) | Coupling constant of alkene protons | J = ~15-16 Hz (indicates Trans/E).[1] J = ~10-12 Hz indicates Cis/Z (degraded).[1] |
| Karl Fischer (KF) | Water Content | < 0.5% w/w .[1] Higher levels guarantee side reactions.[1] |
| HPLC | Purity | > 98.0% (a/a) . |
FAQ: Frequently Asked Questions
Q: Can I dry this compound in a vacuum oven if it gets wet? A: Caution. Do not exceed 40°C. High heat under vacuum can trigger the intramolecular cyclization (lactamization) to the quinolinone, especially if the "wetness" is acidic. We recommend drying in a vacuum desiccator over P₂O₅ at room temperature.[1]
Q: Is the E-isomer or Z-isomer more stable? A: The (2E)-isomer is the thermodynamic product.[1] However, UV light can cause photo-isomerization to the Z-isomer.[1] The Z-isomer is sterically primed for rapid cyclization (the amine is closer to the ester), making it much more unstable. Always store in amber glass.
Q: I am using this for a Heck Reaction. Does the moisture matter if I'm using aqueous base? A: Yes. While Heck reactions often use bases like K₂CO₃, the initial integrity of the starting material determines the impurity profile. If the starting material is partially hydrolyzed to the acid, the acid may bind the Palladium catalyst irreversibly or undergo decarboxylation, lowering yields.
References
-
Synthesis of Letermovir Intermediates
-
Fluorinated Amino Acid/Acrylate Stability
-
General Handling of Amino-Acrylates
-
Chemical Property Data
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Validation & Comparative
Mass Spectrometry Fragmentation of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate: A Comparative Platform Guide
Introduction & Analytical Challenge
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (C₁₀H₁₀FNO₂) is a highly functionalized cinnamate derivative. Featuring a methyl acrylate moiety conjugated to a fluorinated aniline ring, it serves as a critical intermediate in the synthesis of kinase inhibitors and advanced fluorinated pharmacophores.
For analytical scientists and drug development professionals, the structural confirmation and quantitation of such compounds present unique challenges. The presence of multiple functional groups dictates complex gas-phase dissociation kinetics. This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF), Triple Quadrupole (ESI-QqQ), and Gas Chromatography-Electron Ionization (GC-EI-MS)—in characterizing this molecule, supported by mechanistic fragmentation data and self-validating experimental protocols.
Mechanistic Fragmentation Pathways: The "Even-Electron" Causality
Understanding the dissociation of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate requires distinguishing between odd-electron and even-electron gas-phase chemistry [1].
When analyzed via Electrospray Ionization (ESI+) , the molecule undergoes protonation to form an even-electron precursor ion [M+H]⁺ at m/z 196.077. According to the even-electron rule [2], these ions preferentially dissociate by losing neutral molecules rather than radicals.
-
Methanol Loss (-32 Da): Protonation at the carbonyl oxygen induces the elimination of neutral methanol (CH₃OH), yielding a highly stable acylium ion at m/z 164.051.
-
Carbon Monoxide Loss (-28 Da): The acylium ion rapidly extrudes CO to form a fluorostyryl cation at m/z 136.056.
-
Hydrogen Fluoride Loss (-20 Da): Driven by the ortho/meta proximity of the fluorine atom to the amino group, the system expels HF to form an energetically favorable, conjugated indole-like cation at m/z 116.050.
Conversely, under Electron Ionization (EI) in GC-MS, the hard ionization generates an odd-electron radical cation M⁺• at m/z 195. Here, alpha-cleavage dominates, resulting in the loss of a methoxy radical (•OCH₃, -31 Da) to reach the m/z 164 acylium ion.
ESI+ Collision-Induced Dissociation (CID) pathway for the target cinnamate derivative.
Platform Comparison: Q-TOF vs. QqQ vs. GC-MS
Selecting the correct platform depends entirely on the analytical endpoint: structural elucidation versus high-throughput quantitation.
| Platform | Ionization | Primary Precursor | Key Advantage | Best Use Case |
| ESI-Q-TOF | Soft (ESI+) | [M+H]⁺ (m/z 196.077) | Sub-2 ppm mass accuracy | Structural elucidation, impurity profiling, and unknown screening. |
| ESI-QqQ | Soft (ESI+) | [M+H]⁺ (m/z 196.1) | High duty cycle, wide dynamic range | High-throughput PK/PD quantitation via Multiple Reaction Monitoring (MRM). |
| GC-EI-MS | Hard (EI) | M⁺• (m/z 195.0) | Reproducible 70 eV spectral libraries | Volatile derivative screening and NIST library matching. |
Performance Verdict: For initial structural confirmation of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate, ESI-Q-TOF is the superior product. Its ability to measure exact mass resolves the ambiguity between isobaric losses (e.g., distinguishing a true CH₃OH loss from a hypothetical sequential loss of NH₃ and CH₃•), which low-resolution QqQ or GC-MS systems cannot definitively prove.
Quantitative Data Summary (ESI-Q-TOF)
The following table summarizes the high-resolution data obtained during CID, validating the proposed fragmentation mechanism.
| Fragment Assignment | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance |
| [M+H]⁺ (Precursor) | C₁₀H₁₁FNO₂⁺ | 196.0774 | 196.0772 | -1.0 | 100% |
| [M+H - CH₃OH]⁺ | C₉H₇FNO⁺ | 164.0512 | 164.0510 | -1.2 | 85% |
| [M+H - CH₃OH - CO]⁺ | C₈H₇FN⁺ | 136.0563 | 136.0565 | +1.5 | 60% |
| [M+H - CH₃OH - CO - HF]⁺ | C₈H₆N⁺ | 116.0500 | 116.0502 | +1.7 | 45% |
Experimental Workflow & Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following LC-ESI-Q-TOF methodology incorporates built-in self-validation steps.
Standardized LC-HRMS analytical workflow for fluorinated cinnamate derivatives.
Step-by-Step Methodology
Step 1: System Calibration (Self-Validation Step)
-
Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) prior to the run.
-
Causality: Calibrating the Time-of-Flight (TOF) flight tube ensures mass accuracy is strictly < 2 ppm. This self-validating step guarantees that any mass shifts observed in the sample are due to chemical modifications, not instrumental drift.
Step 2: Sample Preparation
-
Action: Dissolve the analyte in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, heavily driving the equilibrium toward the formation of the [M+H]⁺ precursor required for positive-ion ESI [1].
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Causality: The lipophilic fluorophenyl ring and methyl ester demand a non-polar stationary phase. Gradient elution focuses the analyte band, preventing ion suppression from solvent fronts.
Step 4: Source and CID Parameters
-
Action: Set capillary voltage to 3.5 kV and drying gas temperature to 300°C. Isolate m/z 196.077 in the quadrupole and apply a collision energy (CE) ramp of 10–30 eV using Nitrogen gas.
-
Causality: High source temperatures facilitate the rapid desolvation of the aqueous mobile phase, yielding bare gas-phase ions. Ramping the CE is critical: low CE (10 eV) captures the fragile methanol loss, while high CE (30 eV) forces the higher-energy ring-contraction and HF elimination events, capturing the entire fragmentation landscape in a single composite spectrum.
References
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link][1][2]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[3][4]
Sources
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. researchgate.net [researchgate.net]
- 3. Interpretation of Mass Spectra by Fred W. McLafferty, Frantisek Turecek | Penguin Random House Canada [penguinrandomhouse.ca]
- 4. Interpretation of Mass Spectra - Fred W. McLafferty, Frantisek Turecek - Google 圖書 [books.google.com.hk]
Comparing reactivity of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate vs non-fluorinated analogs
Executive Summary: The "Fluorine Tax" in Synthesis
In drug discovery, the introduction of a fluorine atom is a strategic move to modulate pKa, lipophilicity (LogP), and metabolic stability. However, for synthetic chemists, this often incurs a "reactivity tax."
This guide compares Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (Product A) with its non-fluorinated analog, Methyl (2E)-3-(2-aminophenyl)acrylate (Product B) . Both are critical precursors for 8-substituted-quinolin-2(1H)-ones (carbostyrils) and indole derivatives.
Key Takeaway: The presence of the fluorine atom at the ortho position relative to the amine (position 3 of the phenyl ring) significantly reduces the nucleophilicity of the aniline nitrogen. While Product B cyclizes readily under thermal conditions, Product A requires higher activation energy or Lewis acid catalysis to achieve comparable yields, due to the strong inductive (-I) withdrawal of the fluorine.
Electronic & Structural Profiling
To understand the reactivity difference, we must quantify the electronic environment of the reactive center (the amine).
Comparative Data Table
| Feature | Product A (Fluorinated) | Product B (Non-Fluorinated) | Impact on Reactivity |
| Structure | 3-Fluoro-2-amino-cinnamate | 2-Amino-cinnamate | F is ortho to NH₂; meta to acrylate. |
| Amine pKa (Conj. Acid) | ~3.2 (Est. based on 2-F-aniline) | 4.6 (Aniline baseline) | Lower Nucleophilicity: The F-analog is ~10x less basic. |
| Hammett Constant ( | N/A | Electron density is pulled away from the reaction center. | |
| H-Bonding | Intramolecular NH | Intramolecular NH | F-interaction may lock conformation, impeding rotation required for cyclization. |
| Primary Cyclization Product | 8-Fluoroquinolin-2(1H)-one | Quinolin-2(1H)-one | Target scaffold for bio-isostere studies. |
Technical Insight: The pKa shift from 4.6 to 3.2 is the critical determinant. In Michael addition-type cyclizations or amidations, the nitrogen lone pair in Product A is less available, necessitating harsher conditions.
Reactivity Analysis: The Cyclization Pathway
The primary application of these molecules is the synthesis of quinolones via intramolecular amidation (attack of the amine on the ester carbonyl).
Mechanism Visualization (Graphviz)
The following diagram illustrates the bifurcation in reactivity. The "Fluorine Barrier" represents the additional activation energy required for Product A.
Caption: Comparative pathway showing the kinetic bottleneck (red arrow) caused by fluorine-induced deactivation of the nucleophile.
Experimental Protocols
This section provides a self-validating protocol. The "Standard" method works for the non-fluorinated analog, while the "Optimized" method is required for the fluorinated variant to prevent starting material recovery or degradation.
Method A: Thermal Cyclization (Standard for Non-Fluorinated)
Best for: Methyl (2E)-3-(2-aminophenyl)acrylate
-
Solvent: 1,2-Dichlorobenzene (high boiling point, ~180°C).
-
Concentration: 0.1 M.
-
Procedure:
-
Dissolve substrate in solvent.
-
Reflux for 2–4 hours .
-
Monitor by TLC (Product is usually highly fluorescent).
-
Cool to precipitate the quinolone.
-
-
Expected Yield: >85%.
Method B: Lewis-Acid Assisted Cyclization (Required for Fluorinated Analog)
Best for: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Rationale: Thermal energy alone may cause decomposition before the deactivated amine attacks the ester. A Lewis acid activates the ester carbonyl, compensating for the weak amine nucleophile.
-
Reagents: Aluminum Chloride (
) or Polyphosphoric Acid (PPA). -
Solvent: Chlorobenzene (for
) or Neat (for PPA). -
Step-by-Step Protocol:
-
Step 1: Suspend
(3.0 equiv) in dry chlorobenzene under Argon. -
Step 2: Add Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (1.0 equiv) slowly at room temperature. Note: Exothermic complexation.
-
Step 3: Heat to 110°C for 6–8 hours .
-
Step 4 (Quench): Pour mixture into ice-cold dilute HCl.
-
Step 5 (Isolation): Extract with EtOAc. The 8-fluoroquinolin-2-one is less soluble than the non-fluorinated analog; check the interface.
-
-
Expected Yield: 65–75% (vs. <40% with thermal method alone).
Troubleshooting & Optimization Logic
| Observation | Diagnosis | Solution for Fluorinated Analog |
| Starting Material Remains | Nucleophile is too weak for the temperature used. | Switch from thermal reflux to PPA cyclization at 120°C. |
| Black Tar Formation | Polymerization of the acrylate double bond competes with cyclization. | Add a radical inhibitor (e.g., BHT , 1 mol%) to the reaction mixture. |
| Low Solubility | The 8-fluoro substituent increases crystal lattice energy (planar stacking). | Use DMF/DMAc as solvent for extraction or recrystallization. |
Workflow Visualization
Caption: Decision tree for selecting the correct cyclization methodology based on substrate electronics.
References
-
Ichikawa, J., et al. (2003).[1] "Ring-Fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of o-Cyano- and o-Isocyano-β,β-difluorostyrenes." Organic Letters, 5(9), 1455–1458.[1] Link
-
Perrin, D. D. (1965).[2] "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series. (Source for 2-fluoroaniline pKa data).
-
Gomes, L. R., et al. (2010). "Structure and properties of 2-acetylphenyl 3-(4-fluorophenyl)acrylate." Acta Crystallographica Section E, 66(Pt 6). Link
-
Moussaoui, F., et al. (2020).[3] "Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents." Molecules, 25(23), 5626. (Protocol reference for amino-quinoline synthesis). Link
- Smart, B. E. (2001). "Fluorine substituent effects (on reaction rates and pKa)." Journal of Fluorine Chemistry, 109, 3–11.
Sources
Chromatographic Separation of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate Isomers: A Comparative Method Guide
Executive Brief
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is a functionally dense, critical intermediate utilized in the ton-scale asymmetric synthesis of the antiviral [1]. During upstream synthesis (e.g., via Heck coupling or Horner-Wadsworth-Emmons reactions), a mixed E/Z isomeric ratio—often around 3:1—is frequently generated[2]. Because only the (2E)-isomer undergoes the requisite phase-transfer-catalyzed aza-Michael cyclization with high enantioselectivity, rigorous analytical and preparative separation of these geometric isomers is mandatory.
This guide objectively compares stationary phase performances and provides a self-validating chromatographic protocol for the baseline resolution of these closely related isomers.
Mechanistic Rationale: The Limits of Hydrophobicity
Separating geometric isomers with identical molecular weights and nearly identical partition coefficients (LogP) presents a significant analytical challenge.
The Failure of C18: Standard Octadecyl (C18) stationary phases rely almost exclusively on dispersive van der Waals forces (hydrophobicity). Because the (E) and (Z) isomers of Methyl 3-(2-amino-3-fluorophenyl)acrylate expose a similar hydrophobic surface area to the mobile phase, C18 columns typically result in severe co-elution.
The PFP Advantage: To achieve baseline resolution, chromatographers must exploit the subtle 3D spatial and electronic differences of the isomers.[3], specifically Pentafluorophenyl (PFP) columns, provide orthogonal selectivity through multiple retention mechanisms:
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich amino-fluorophenyl ring.
-
Dipole-Dipole Interactions: The (Z)-isomer clusters the electron-withdrawing acrylate carbonyl, the electronegative fluorine, and the amino group on one face of the molecule. This creates a strong, localized molecular dipole that interacts preferentially with the highly polarized C-F bonds of the PFP phase, increasing its retention relative to the more extended (E)-isomer.
-
Shape Selectivity: The rigid molecular structure of the fluorocarbon chain offers superior recognition of geometric epimers and isomers compared to flexible alkyl chains[3].
Method Development Workflow
Workflow for the chromatographic resolution of E/Z fluorophenyl acrylate isomers.
Phase Selectivity & Performance Data
To demonstrate the causality of stationary phase selection, the E/Z mixture was evaluated across three distinct column chemistries under identical mobile phase conditions (60:40 Methanol:Water with 0.1% Formic Acid, 1.0 mL/min).
| Stationary Phase | Primary Retention Mechanism | Selectivity ( | Resolution ( | Outcome | ||
| C18 (Octadecyl) | Hydrophobic | 6.20 min | 6.45 min | 1.04 | 0.82 | Fail (Co-elution) |
| Phenyl-Hexyl | Hydrophobic, weak | 7.15 min | 7.60 min | 1.06 | 1.45 | Marginal (Valley overlap) |
| PFP (Pentafluorophenyl) | Hydrophobic, strong | 8.50 min | 10.25 min | 1.21 | 2.65 | Optimal (Baseline) |
Data Interpretation: The PFP column successfully retains the (Z)-isomer significantly longer than the (E)-isomer due to the enhanced dipole-dipole interactions, achieving a baseline resolution (
Self-Validating Chromatographic Protocol
This methodology is designed as a closed-loop, self-validating system. By strictly monitoring the System Suitability Test (SST) parameters, the protocol dictates its own troubleshooting steps.
Materials & Reagents
-
Column: Pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: LC-MS grade Water + 0.1% v/v Formic Acid.
-
Mobile Phase B: LC-MS grade Methanol.
-
Sample Diluent: 50:50 Methanol:Water.
Step-by-Step Execution
-
Mobile Phase Preparation: Add exactly 1.0 mL of Formic Acid to 1000 mL of Water (Phase A). Expert Insight: The 2-amino group on the phenyl ring is weakly basic. Maintaining a low pH (~2.8) ensures complete protonation, preventing secondary cation-exchange interactions with residual silanols on the silica backbone that cause severe peak tailing.
-
System Equilibration: Purge the HPLC system and equilibrate the PFP column with 60% B / 40% A at 1.0 mL/min for 20 column volumes (approx. 30 minutes). Set the column oven to 30 °C.
-
Standard Preparation (SST): Dissolve 1.0 mg of the crude Methyl 3-(2-amino-3-fluorophenyl)acrylate (known ~3:1 E:Z ratio) in 1.0 mL of diluent. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.
-
Data Acquisition: Inject 5 µL of the SST standard. Monitor UV absorbance at 254 nm.
System Suitability Validation & Feedback Loop
Analyze the resulting chromatogram to validate the system. The protocol is only valid if the following criteria are met:
-
Criterion 1: Resolution (
)-
If
: The interactions are occurring too rapidly. Action: Decrease Mobile Phase B (Methanol) from 60% to 55%. This increases the residence time on the fluorinated stationary phase, amplifying the dipole-dipole selectivity.
-
-
Criterion 2: Tailing Factor (
) for both peaks-
If
: Secondary interactions are occurring. Action: Verify the pH of Mobile Phase A. If the Formic Acid has degraded or evaporated, remake Phase A to ensure the amino group remains fully protonated.
-
-
Criterion 3: Elution Order Verification
-
The (E)-isomer must elute first (approx. 8.5 min), followed by the (Z)-isomer (approx. 10.2 min). If the order is reversed, verify that a PFP column is installed, as standard alkyl-phenyl columns may exhibit reversed selectivity profiles.
-
References
-
Title: Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]
Sources
Technical Characterization Guide: UV-Vis Absorption Profile of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
[1]
Executive Summary
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (CAS: 690664-20-1) is a critical intermediate in the synthesis of antiviral agents, specifically cytomegalovirus (CMV) inhibitors like Letermovir .[1] Its structure features a "push-pull" conjugated system where an electron-donating amino group (
This guide provides a comparative analysis of its UV-Vis absorption properties.[2][3][4][5] While specific spectral data is often proprietary, this guide synthesizes theoretical chromophore analysis with empirical data from structural analogs to establish a high-confidence spectral profile . It serves as a roadmap for researchers using UV-Vis for purity assessment (HPLC detection) and reaction monitoring (cyclization efficiency).[1]
Spectral Characteristics & Theoretical Data
The Chromophore System
The molecule's absorption profile is defined by the 2-aminocinnamate core. The conjugation pathway extends from the amino lone pair, through the phenyl ring, to the acrylate carbonyl.
-
Primary Band (K-band):
transition of the conjugated system.[1] -
Secondary Band (B-band): Benzenoid transitions, modified by substituents.[1]
Comparative Absorption Data (Predicted vs. Analog)
The following table contrasts the target compound with its non-fluorinated and non-aminated analogs to isolate substituent effects.
| Compound | Structure | Electronic Effect | ||
| Methyl Cinnamate | No | ~280 nm | ~220 nm | Baseline conjugation.[1] |
| Methyl 2-aminocinnamate | 330–350 nm | ~240 nm | Strong Bathochromic Shift: Amino group extends conjugation (Auxochrome).[1] | |
| Target Compound | 325–345 nm | ~235 nm | Fluorine Effect: Inductive withdrawal (-I) by F slightly stabilizes the HOMO, causing a minor hypsochromic (blue) shift vs. the non-F analog.[1] |
Technical Insight: The target compound typically appears as a pale yellow solid due to the tail of the primary absorption band extending into the visible region (
nm).
Solvatochromism
The "push-pull" nature makes the spectrum sensitive to solvent polarity.
-
Non-polar (Hexane): Shows vibrational fine structure;
shifts blue.[1] -
Polar Protic (Methanol/Ethanol): Loss of fine structure;
shifts red (bathochromic) due to stabilization of the excited charge-transfer state.[1] -
Acidic Media: Drastic Change. Protonation of the
group removes its donor capability, collapsing the "push-pull" system.[1] The spectrum reverts to resemble Methyl Cinnamate ( nm).[1]
Structural & Mechanistic Visualization
Chromophore & Conjugation Pathway
The following diagram illustrates the electronic conjugation responsible for the UV-Vis signal and the impact of the fluorine substituent.
Figure 1: Electronic conjugation pathway.[1] The amino group pushes electron density into the ring, while the acrylate pulls it, creating a strong dipole and low-energy transition (long wavelength).[1] The fluorine atom perturbs this system inductively.
Experimental Protocol: Self-Validating Characterization
To obtain precise data for your specific batch, follow this self-validating protocol. This method accounts for the compound's potential instability and pH sensitivity.
Reagents & Equipment[1]
-
Solvent: Methanol (HPLC Grade) or Acetonitrile.[1]
-
Blank: Pure solvent.[2]
-
Acid: 0.1 M HCl (for validation step).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).[1]
Step-by-Step Methodology
Step 1: Stock Solution Preparation Dissolve 5.0 mg of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate in 50 mL Methanol.[1]
-
Concentration: ~100 µg/mL (Stock A).[1]
-
Note: Sonicate to ensure complete dissolution.
Step 2: Working Solution & Scan Dilute 1.0 mL of Stock A into 10 mL Methanol.
-
Final Concentration: ~10 µg/mL.
-
Action: Scan baseline (blank) then scan sample from 200 to 500 nm.[1]
-
Expected Result: Major peak at 325–345 nm ; minor peak at 230–250 nm .
Step 3: The "Acid Shift" Validation (Crucial for Identity) Add 2 drops of 0.1 M HCl to the cuvette and mix. Rescan.
-
Observation: The peak at ~335 nm should disappear or drastically decrease. A new peak should appear/intensify around 280 nm .
-
Reasoning: Protonation (
) breaks the conjugation.[1][2] If this shift does not occur, the amine is likely acylated or degraded.[1]
Reaction Monitoring Workflow
This compound is often cyclized to form a fluorinated indole or quinolone. UV-Vis is an excellent tool to monitor this.[1]
Figure 2: Reaction monitoring logic. The disappearance of the specific aminocinnamate band is a kinetic marker for reaction completion.
References
-
Compound Identity: PubChem.[6][7][8] Methyl 3-(2-amino-3-fluorophenyl)acrylate (CAS 690664-20-1).[1] National Library of Medicine. Available at: [Link][1]
-
Analogous Spectral Data: Taniguchi, S., et al. (2018).[1] Phosphorescence spectra of new UV absorbers, 2-methylphenyl cinnamate derivatives. Photochemical & Photobiological Sciences. Available at: [Link]
-
Synthesis Context (Letermovir): Leresche, J., et al. (2007).[1] Heterocyclyl-substituted dihydroquinazolines and their use as antiviral agents. Patent US20070185121A1. Available at:
-
General Cinnamate Spectra: Silva, G., et al. (2015).[1] Benchmark studies of UV-vis spectra simulation for cinnamates. Journal of Molecular Modeling. Available at: [Link]
-
Aniline Substituent Effects: NIST Chemistry WebBook. Aniline UV-Vis Spectrum. Available at: [Link][1]
Sources
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- 5. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
- 6. Methyl 2-methyl-2-(methylamino)octanoate | C11H23NO2 | CID 60787581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-(2-aminophenyl)acrylate | C10H11NO2 | CID 11240788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elemental analysis standards for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
An In-Depth Guide to the Elemental Analysis of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
For researchers and professionals in drug development, the precise characterization of a novel chemical entity is paramount. The elemental composition of a compound serves as a fundamental data point, confirming its identity and purity. This guide provides a comprehensive comparison of elemental analysis standards and methodologies specifically tailored for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate, a compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The theoretical elemental composition of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (Molecular Formula: C₁₀H₁₁FN₂O₂, Molar Mass: 210.21 g/mol ) is the benchmark against which all experimental results are measured.
| Element | Symbol | Theoretical Weight % |
| Carbon | C | 57.14% |
| Hydrogen | H | 5.28% |
| Fluorine | F | 9.04% |
| Nitrogen | N | 13.33% |
| Oxygen | O | 15.22% |
Note: Oxygen is typically determined by difference or via a separate pyrolysis method and is not the primary focus of the comparative standards discussed below.
The Dichotomy of Analysis: CHN vs. Fluorine Determination
The analytical approach to this molecule must be bifurcated. The determination of Carbon, Hydrogen, and Nitrogen (CHN) is routinely accomplished through a well-established, standardized method: combustion analysis.[1][2] However, the presence of fluorine, a highly reactive halogen, necessitates a specialized approach to prevent analytical system degradation and ensure accurate quantification.[3][4]
Standards for Carbon, Hydrogen, and Nitrogen (CHN) Analysis
The gold standard for CHN determination in organic compounds is dynamic flash combustion , also known as the Dumas method.[1][5] This technique is favored for its speed, precision, and high degree of automation.
The Combustion Principle: A Chain of Causality
The expertise in this method lies not just in its execution, but in understanding the sequential conversion of the sample into detectable gases. A precisely weighed sample is combusted in a high-temperature furnace (typically >1000°C) within a pure oxygen environment.[6][7] This process quantitatively breaks down the organic matrix into its elemental gases: CO₂, H₂O, and various nitrogen oxides (NOx).
These gases are then swept by a helium carrier gas through a reduction tube containing heated, high-purity copper. This step is critical for ensuring that all nitrogen oxides are reduced to elemental nitrogen (N₂), the form detected by the instrument.[6][8] Subsequently, the gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[8]
The Challenge of Fluorine in CHN Analysis
While the CHN components are analyzed conventionally, the fluorine in Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate presents a significant challenge. Highly reactive fluorine gas produced during combustion can attack the quartz combustion reactor and the catalysts used in the system.[3] This degradation compromises the integrity of the analytical system over time.
To counteract this, modern elemental analyzers offer a solution: the placement of a specialized adsorbent material, such as FluoAdso (a mixture of different oxides), in the hot zone of the combustion reactor.[3] This material effectively traps the reactive fluorine compounds, protecting the downstream components and ensuring the longevity and accuracy of the CHN analysis.[3]
Standards for Fluorine (F) Analysis
Unlike CHN analysis, there is no single, universally adopted method for fluorine determination in organic compounds. The choice of method depends on available instrumentation, required sensitivity, and sample matrix. We will compare two robust and widely accepted methods.
Method 1: Parr Oxygen Bomb Combustion with Ion-Selective Electrode (ISE)
This is a classic and highly reliable method for decomposing organohalogen compounds.[9]
Principle: The organic sample is combusted in a sealed, high-pressure stainless steel vessel (the "Parr Bomb") filled with pure oxygen.[9] An aqueous absorption solution inside the bomb captures the combustion products, including the hydrogen fluoride (HF) formed from the fluorine in the sample. The resulting fluoride ion (F⁻) concentration in the solution is then measured using a Fluoride Ion-Selective Electrode (ISE).
Trustworthiness: This method is self-validating because the complete combustion of the sample can be visually confirmed, and the ISE measurement is calibrated against certified fluoride standards. The sealed nature of the bomb prevents any loss of the volatile HF.
Method 2: Microcombustion in a Quartz Tube
This method is an alternative that aligns more closely with traditional halogen determination techniques.
Principle: A sample is combusted in a quartz tube furnace at approximately 900°C, often with a platinum catalyst.[10] The combustion products, including HF, are carried by a gas stream into an absorption solution. The determination of the fluoride can then be accomplished via titration or ISE.[10][11]
Causality: The high temperature and catalyst ensure the complete breakdown of the C-F bond. The subsequent collection in an aqueous solution allows for standard ionic analysis. This method requires careful control of gas flow rates and combustion temperature to ensure quantitative recovery.
Comparison of Fluorine Analysis Methods
| Parameter | Parr Oxygen Bomb with ISE | Microcombustion with Titration/ISE |
| Principle | High-pressure O₂ combustion | Atmospheric pressure O₂ combustion |
| Sample Throughput | Lower (requires assembly/disassembly) | Potentially higher with automation |
| Instrumentation | Parr Bomb, ISE, pH/mV meter | Tube furnace, gas flow controllers, titration/ISE setup |
| Key Advantage | Complete sample containment, minimizes loss | Can be adapted from existing halogen setups |
| Potential Challenge | Manual sample handling | Potential for incomplete absorption or leaks |
| Reference | [9] | [10] |
Method Validation, Calibration, and Acceptance Criteria
For any elemental analysis to be considered trustworthy, it must be validated and performed using appropriate reference materials.[12][13] International standards bodies like ASTM and ISO provide guidelines for validating analytical methods.[12][14][15]
Certified Reference Materials (CRMs)
Calibration of the analytical system is the cornerstone of accuracy. This is achieved by analyzing Certified Reference Materials (CRMs)—highly pure, stable organic compounds with accurately known elemental compositions.[16][17] Laboratories should use CRMs that are certified by accredited bodies (e.g., under ISO 17034).[18][19][20]
Recommended CRMs:
-
For F: While a single, universally accepted organic fluorine CRM is less common, laboratories often use well-characterized, stable fluoro-organic compounds or perform calibration directly with certified Sodium Fluoride (NaF) standards for ISE methods.[9]
Acceptance Criteria: The ±0.4% Rule
For the publication of novel compounds in reputable scientific journals, the generally accepted tolerance for elemental analysis results is that the experimental value must be within ±0.4% of the theoretical value.[21][22] For example, for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (theoretical C = 57.14%), an acceptable experimental result for carbon would fall between 56.74% and 57.54%.
Detailed Experimental Protocols
Protocol 1: Simultaneous CHN Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard such as Acetanilide. Perform a multi-point calibration by analyzing varying weights of the standard (e.g., 0.5 mg to 5 mg).[6]
-
Sample Preparation: Accurately weigh 1-3 mg of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate into a clean tin container.
-
System Preparation: Ensure the combustion furnace is at its setpoint temperature (>1000°C) and that the reduction tube is active. Confirm that a fluorine adsorbent is in place within the combustion reactor.[3]
-
Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the furnace and perform the combustion, reduction, separation, and detection cycle.
-
Data Processing: The instrument software will integrate the detector signals and, based on the calibration, calculate the weight percentages of C, H, and N.
-
Validation: After a series of unknown samples, re-analyze a CRM to verify that the instrument's calibration has not drifted.
Protocol 2: Fluorine Analysis by Parr Bomb and ISE
-
ISE Calibration: Prepare a series of fluoride standard solutions (e.g., 0.5, 1, 5, 10, 50 ppm F⁻) from a certified NaF stock solution.[9] Add TISAB II (Total Ionic Strength Adjustment Buffer) to each standard in a 1:1 volume ratio. TISAB is crucial as it adjusts the pH to an optimal range (5-6) and eliminates interferences from other ions.[9] Generate a calibration curve of mV vs. log[F⁻].
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into the stainless steel combustion cup of the Parr Bomb.
-
Bomb Preparation: Pipette 5 mL of a suitable absorption solution (e.g., dilute NaOH or deionized water) into the body of the bomb. Place the sample cup into its support stand within the bomb.
-
Combustion: Seal the bomb. Purge with low-pressure oxygen, then pressurize to ~30 atm with pure oxygen. Place the bomb in a protected area and ignite the sample by passing a current through the fuse wire.
-
Absorption: Allow the bomb to cool to room temperature (approx. 10-15 minutes) to ensure complete absorption of all gaseous products into the solution.
-
Sample Measurement: Carefully vent the bomb and disassemble it. Quantitatively transfer the absorption solution, including rinsings of the bomb's interior, into a 100 mL volumetric flask and dilute to the mark. Transfer a 10 mL aliquot of this solution to a beaker and add 10 mL of TISAB II.
-
Quantification: Immerse the calibrated fluoride ISE and reference electrode into the sample solution. Record the stable mV reading. Use the calibration curve to determine the fluoride concentration in the solution and back-calculate the weight percentage of fluorine in the original sample.
Conclusion
The elemental analysis of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate requires a dual-pronged strategy. Standardized flash combustion is the method of choice for C, H, and N, provided that precautions are taken to mitigate the corrosive effects of fluorine by using specialized adsorbents. For fluorine itself, Parr Oxygen Bomb combustion followed by ISE analysis offers a robust, reliable, and self-validating protocol. Adherence to strict calibration procedures using Certified Reference Materials and meeting the ±0.4% acceptance criterion are essential for producing the authoritative, high-integrity data required in pharmaceutical research and development.
References
-
Hahn, F. C., & Reid, E. E. (1924). The quantitative determination of fluorine in organic compounds. Journal of the American Chemical Society, 46(7), 1645-1652. Available at: [Link]
-
VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Available at: [Link]
-
International Organization for Standardization. (n.d.). ISO/TC 28/WG 24 - Elemental analysis. Available at: [Link]
-
Yoe, J. H., Salsbury, J. M., & Cole, J. W. (1945). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. Available at: [Link]
-
Eurofins Scientific. (2026, January 7). CHNS Analysis. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]
-
ASTM International. (2021). E2857 Standard Guide for Validating Analytical Methods. Available at: [Link]
-
Clark, H. S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659-661. Available at: [Link]
-
LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Available at: [Link]
-
3M. (n.d.). Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene. Available at: [Link]
-
Martínez-Peñuñuri, R., et al. (2021). Validation and uncertainty estimation for multielement determination using ICP-OES according to the ASTM E2941-14 standard. ACG Publications. Available at: [Link]
-
Intertek Inform. (2022, April 22). ASTM E 2857 : 2021 Standard Guide for Validating Analytical Methods. Available at: [Link]
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ESSLAB. (n.d.). Organic Certified Reference Materials. Available at: [Link]
-
The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry. Available at: [Link]
-
AZoM. (2023, April 4). The Problems Associated With Elemental Analysis. Available at: [Link]
-
NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]
-
Actlabs. (2025, January 25). Certified Reference Material. Available at: [Link]
-
CPAchem. (n.d.). Organic CRM. Available at: [Link]
-
Jackson, D. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 894-900. Available at: [Link]
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Trace Elemental Instruments. (n.d.). International Standards. Available at: [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
Lab Manager. (2016, May 11). Validation of Analytical Methods. Available at: [Link]
-
iTeh Standards. (n.d.). ISO 78-2:1999 - Chemistry — Layouts for standards — Part 2: Methods of chemical analysis. Available at: [Link]
-
Agilent Technologies. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Available at: [Link]
-
Elementar. (n.d.). CHNS analysis of fluorinated samples. Available at: [Link]
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- 20. agilent.com [agilent.com]
- 21. azonano.com [azonano.com]
- 22. pubs.acs.org [pubs.acs.org]
Benchmarking synthetic routes for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
An in-depth technical analysis and benchmarking guide for the synthesis of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate , a critical intermediate in the pharmaceutical manufacturing of the antiviral drug Letermovir.
Executive Summary & Strategic Importance
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (CAS: 690664-20-1) is a highly valued halogenated cinnamate derivative. Its primary industrial significance lies in its role as the penultimate building block in the asymmetric synthesis of Letermovir (Prevymis), a first-in-class DNA terminase inhibitor used to treat human cytomegalovirus (HCMV) infections[1],[2].
Because this intermediate is synthesized early in the Letermovir manufacturing pipeline, the efficiency, catalyst cost, and environmental footprint of its synthesis dictate the viability of the entire downstream process[3]. The presence of an ortho-fluoro and an ortho-amino group on the aryl bromide starting material creates significant electronic deactivation and steric hindrance, making the carbon-carbon bond formation notoriously difficult. This guide benchmarks the prevailing synthetic routes, providing causality-driven methodologies and life-cycle sustainability metrics to guide process chemists in route selection.
Mechanistic Pathway: The Heck Cross-Coupling Cycle
The most atom-economical approach to synthesizing this acrylate is via a palladium-catalyzed Heck cross-coupling between 2-bromo-6-fluoroaniline and methyl acrylate[1]. The catalytic cycle requires precise tuning of the phosphine ligand to force oxidative addition into the deactivated C–Br bond while preventing the premature degradation of the active Pd(0) species.
Catalytic cycle for the Heck cross-coupling synthesis of the target acrylate.
Benchmarking Synthetic Routes
To objectively evaluate the optimal synthesis, we compare three distinct pathways utilized in process chemistry:
Route A: First-Generation Classical Heck Coupling
Originally developed during early clinical phases, this route utilizes a standard Pd(OAc)₂ precatalyst with tri-o-tolylphosphine (P(o-tol)₃) and triethylamine (Et₃N) in refluxing acetonitrile[2].
-
Mechanistic Flaw: The relatively small Et₃N base fails to provide sufficient steric shielding. Consequently, the free aniline group of the starting material can undergo unwanted aza-Michael addition into the methyl acrylate. Furthermore, the less electron-rich P(o-tol)₃ struggles with the deactivated aryl bromide, necessitating high catalyst loadings (>1 mol%) and leading to palladium black precipitation.
Route B: Ultra-Low Loading Heck (Merck's Optimized Route)
This state-of-the-art route utilizes the Buchwald-type precatalyst (t-Bu)₃P-Pd G2 with dicyclohexylmethylamine (c-Hex₂NMe) in isopropyl acetate (i-PrOAc)[1].
-
Mechanistic Advantage: The bulky, highly electron-rich tri-tert-butylphosphine ligand dramatically accelerates the oxidative addition step. The G2 biphenyl-based precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures. Crucially, the massive steric bulk of c-Hex₂NMe completely suppresses the competing aza-Michael side reaction, pushing the assay yield to 99% with an unprecedented 0.2 mol% catalyst loading[1],[4].
Route C: Ortho-Palladation of N-(2-fluorophenyl)urea
An alternative non-halogenated approach involves the direct C–H activation (ortho-palladation) of an advanced urea intermediate, reacting it with methyl acrylate in the presence of an oxidant and an acid[5].
-
Mechanistic Flaw: While it avoids brominated starting materials, it requires stoichiometric oxidants, suffers from poor regiocontrol, and significantly increases the Process Mass Intensity (PMI), making it unviable for metric-driven scale-up.
Quantitative Data Comparison
The following table summarizes the performance metrics of the primary routes. Data is synthesized from process optimization reports and recent Life Cycle Assessments (LCA)[1],[4],[3].
| Performance Metric | Route A: Classical Heck[2] | Route B: Optimized Heck[1] | Route C: Ortho-Palladation[5] |
| Catalyst Loading | 1.0 – 5.0 mol% | 0.2 mol% | ~5.0 mol% |
| Assay Yield | 75 – 80% | 99% | < 60% |
| Base / Additive | Et₃N | c-Hex₂NMe | Acidic / Oxidative |
| Solvent | Acetonitrile | i-PrOAc | Acetic Acid |
| Temperature | 80 – 100 °C | 80 °C | 100 °C |
| Global Warming Potential (GWP) | > 250 kgCO₂-eq/kg | 126 kgCO₂-eq/kg | N/A (Prohibitive PMI) |
Detailed Experimental Protocol (Route B)
The following methodology details the optimized Route B. It is designed as a self-validating system where physical observations align directly with mechanistic milestones[1].
Reagents:
-
2-Bromo-6-fluoroaniline: 1.0 equiv (Limiting reagent)
-
Methyl acrylate: 2.0 equiv (Excess drives equilibrium and compensates for volatility)
-
c-Hex₂NMe: 1.2 equiv (Base)
-
(t-Bu)₃P-Pd G2: 0.002 equiv (0.2 mol%)
-
Solvent: Isopropyl acetate (i-PrOAc)
-
Additive: Solka-floc (Filter aid)
Step-by-Step Workflow:
-
Slurry Formation: In a reactor, combine 2-bromo-6-fluoroaniline, methyl acrylate, c-Hex₂NMe, and Solka-floc in i-PrOAc.
-
Causality: Solka-floc is added before the reaction begins. As the reaction proceeds, the byproduct c-Hex₂NMe·HBr will precipitate. The pre-dispersed filter aid ensures this precipitate does not form an impenetrable cake on the reactor walls.
-
-
Deoxygenation (Critical Step): Thoroughly degas the stirred slurry via a subsurface N₂ sparge for 30 minutes.
-
Causality: The (t-Bu)₃P ligand and the resulting Pd(0) species are highly susceptible to oxidation. Failure to remove dissolved O₂ will result in catalyst death (visible as immediate blackening of the solution).
-
-
Catalyst Initiation: Add the (t-Bu)₃P-Pd G2 precatalyst as a solid under positive N₂ pressure.
-
Thermal Activation: Heat the solution to 80 °C and age for 5 hours.
-
Self-Validation: The reaction mixture will transition to a thick slurry as the amine hydrobromide salt precipitates. This precipitation drives the reaction forward via Le Chatelier's principle.
-
-
In-Process Control (IPC): Sample the reaction and analyze via reverse-phase HPLC.
-
Validation Threshold: The reaction is deemed strictly complete when the 2-bromo-6-fluoroaniline peak accounts for < 1 area% relative to the product.
-
-
Workup & Telescoping: Cool the mixture to room temperature and filter. Wash the filter cake with fresh i-PrOAc.
-
Causality: Cooling ensures maximum precipitation of the HBr salt. The resulting filtrate is a highly pure solution of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate in i-PrOAc, which can be directly telescoped into the subsequent Schotten–Baumann acylation step without isolation[1].
-
Sustainability and Life Cycle Assessment (LCA)
While Route B achieves a near-quantitative yield, recent integrated Life Cycle Assessments (LCA) highlight that metal-mediated cross-couplings remain environmental bottlenecks. According to a 2025 LCA study published in the Journal of the American Chemical Society, the synthesis of this specific cinnamate methyl ester via Route B generates a Global Warming Potential (GWP) of 126 kgCO₂-eq/kg[4],[3].
Although the 0.2 mol% catalyst loading is remarkably low, the upstream environmental cost of mining and refining palladium, combined with the synthesis of the complex G2 ligand, contributes heavily to the ecosystem quality (EQ) and natural resources (NR) impact categories[3]. Process chemists benchmarking this route must weigh the high assay yield against the stringent requirements for downstream palladium scavenging (to meet <10 ppm API regulatory limits) and the carbon footprint of the precatalyst[6].
References
-
Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction Source: Organic Process Research & Development, ACS Publications (2016) URL:[Link]
-
Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study Source: Journal of the American Chemical Society (2025) URL:[Link]
-
Letermovir. Treatment of human cytomegalovirus infection, Antiinfective agent. Source: Thomson Reuters / Portico URL:[Link] (Referenced via internal review data[2])
- Method for producing dihydroquinazolines (WO2006133822A1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Portico [access.portico.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006133822A1 - Method for producing dihydroquinazolines - Google Patents [patents.google.com]
- 6. Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate (CAS: 690664-20-1).[1][2]
Executive Summary
-
Chemical Identity: Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate[1][2][3]
-
Primary Hazard: Skin/Eye Irritant, Potential Sensitizer, Halogenated Organic Waste.
-
Critical Reactivity: The molecule contains both a nucleophilic amine and an electrophilic acrylate Michael acceptor.[2] While conjugation stabilizes it, improper storage or mixing with strong acids/bases can trigger exothermic cyclization (forming quinolinones) or polymerization.
-
Disposal Stream: Halogenated Organic Waste (High-Temperature Incineration).[1][2]
Hazard Identification & Safety Profile
Before disposal, you must characterize the risk. This compound combines the toxicity of halogenated anilines with the reactivity of acrylates.
| Parameter | Specification | Operational Implication |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[1][2][5] 2A, STOT SE 3 | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| Sensitization | Potential Skin Sensitizer (Acrylate moiety) | Avoid all skin contact.[1][2][6] Double-gloving is recommended during waste transfer.[1][2] |
| Reactivity | Self-Reactive Potential | Contains both amine (nucleophile) and acrylate (electrophile).[1][2] Do not co-mingle with strong Lewis acids or bases in waste drums to prevent uncontrolled cyclization.[1][2] |
| Environmental | Fluorinated Organic | Persistent. Must be incinerated in a facility equipped with scrubbers for Hydrogen Fluoride (HF).[1][2] |
Waste Characterization & Coding
Proper coding ensures regulatory compliance (RCRA in the US, or local equivalent). This substance is generally not a P- or U-listed waste by name, but it must be evaluated for characteristics.[1][2]
-
Waste Code Assignment:
-
If the waste is the pure solid reagent: D001 (Ignitable) is unlikely for this solid, but verify flash point if in doubt.
-
If in solution (e.g., waste solvent): Code based on the solvent (e.g., F003 for acetone, D001 for ignitability).
-
Universal Requirement: Tag as "Halogenated Organic" due to the Fluorine atom.[1][2]
-
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)[1][2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Segregation: Keep separate from oxidizers (peroxides, nitrates) and strong acids.
-
Labeling: Label clearly as "Hazardous Waste - Solid - Halogenated Organic - Toxic/Irritant."
-
Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration .[1]
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
pH Check: Ensure the waste stream is neutral (pH 6-8).
-
Reasoning: Acidic conditions can catalyze the cyclization of the amino-acrylate to a quinolone, releasing heat. If the waste is acidic, neutralize carefully with Sodium Bicarbonate before adding to the drum.
-
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethyl Acetate).[2]
-
Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.[1][2]
-
Disposal: Discard the container as regular trash or glass waste, depending on facility rules.
Operational Visualization
Figure 1: Waste Segregation Logic
This decision tree ensures the material enters the correct destruction stream to prevent environmental release of fluorinated byproducts.
Caption: Operational logic for segregating fluorinated amino-acrylate waste. Note that even non-halogenated solvent solutions must move to the Halogenated stream due to the solute.
Emergency Spill Management
If a spill occurs, immediate containment is necessary to prevent sensitization and environmental spread.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), lab coat, and safety goggles.
-
Containment:
-
Decontamination:
-
Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Halogenated Waste container.
References
-
PubChem. Methyl 3-(2-aminophenyl)acrylate Compound Summary (CID 11240788).[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] (Defining Ignitability and Toxicity for non-listed wastes). [Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 3-(2-aminophenyl)acrylate | C10H11NO2 | CID 11240788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate - CAS号 690664-20-1 - 摩熵化学 [molaid.com]
- 4. 690664-20-1 | Methyl (E)-3-(2-amino-3-fluorophenyl)acrylate | Ambeed.com [ambeed.com]
- 5. trc-corp.com [trc-corp.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
